5-Methoxypyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHAGBDMCDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics and Synthetic Utility of 5-Methoxypyrimidin-2(1H)-one: A Technical Guide
Executive Summary
In the landscape of medicinal chemistry and rational drug design, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) is a highly versatile, functionalized pyrimidine derivative. Widely utilized in the synthesis of nucleoside analogs (such as 5-methoxycytidine) and targeted kinase inhibitors, its unique physicochemical profile dictates its reactivity, solubility, and binding affinity[1][2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its structural dynamics, outline field-proven synthetic protocols, and establish a self-validating analytical framework for its application in drug development.
Physicochemical Profiling and Structural Causality
The macroscopic properties of 5-Methoxypyrimidin-2(1H)-one are a direct manifestation of its molecular architecture. The presence of the C5-methoxy group fundamentally alters the electron density of the pyrimidine ring, impacting everything from melting point to acid-base behavior.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| CAS Number | 16290-93-0 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₅H₆N₂O₂ | Base scaffold for further functionalization. |
| Molecular Weight | 126.11 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment[2]. |
| Melting Point | 187–189 °C | High melting point indicates strong intermolecular hydrogen bonding in the solid state[1]. |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | Standard crystalline packing density for functionalized pyrimidines[1]. |
| pKa (Predicted) | 8.27 ± 0.10 | Moderately acidic N1 proton, dictating the choice of base for alkylation[1]. |
The Causality of pKa and Reactivity
The predicted pKa of 8.27[1] is a critical parameter for synthetic planning. The N1 proton is acidic due to the electron-withdrawing nature of the adjacent C2 carbonyl group, which stabilizes the resulting conjugate base via resonance. However, the C5-methoxy group introduces a strong +M (mesomeric) electron-donating effect. This pushes electron density back into the aromatic system, slightly destabilizing the conjugate base compared to an unsubstituted pyrimidin-2-one. Consequently, the compound is a weak acid, meaning that mild bases (e.g., Potassium Carbonate) are perfectly sufficient for quantitative deprotonation, eliminating the need for hazardous, strong bases like Sodium Hydride.
Structural Dynamics: Tautomeric Equilibrium
5-Methoxypyrimidin-2(1H)-one exists in a dynamic lactam-lactim tautomeric equilibrium. Understanding this equilibrium is paramount because it dictates whether the molecule will undergo electrophilic attack at the nitrogen (N-alkylation) or the oxygen (O-alkylation).
-
Lactam Form (1H-pyrimidin-2-one): Favored in polar solvents and solid-state due to superior hydrogen-bond donor/acceptor pairing.
-
Lactim Form (2-hydroxypyrimidine): Transiently favored in non-polar environments.
Tautomeric equilibrium pathways and resulting synthetic trajectories.
Field-Proven Methodologies
To utilize 5-Methoxypyrimidin-2(1H)-one as a building block for complex organic molecules (such as the synthesis of derivatives[3]), precise control over reaction conditions is required.
Protocol: Selective N1-Alkylation (Nucleoside Precursor Synthesis)
This protocol is designed as a self-validating system. By strictly controlling the solvent and base, we force the reaction down the N-alkylation pathway, minimizing O-alkylated impurities.
Step 1: Preparation and Solvation
-
Action: Suspend 1.0 equivalent of 5-Methoxypyrimidin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent. It highly solvates cations but leaves anions relatively "naked." This maximizes the nucleophilicity of the deprotonated pyrimidinone ring.
Step 2: Deprotonation
-
Action: Add 1.5 equivalents of finely powdered Potassium Carbonate (K₂CO₃) and stir at 40 °C for 30 minutes.
-
Causality: As established by the pKa of 8.27[1], K₂CO₃ is sufficiently basic to deprotonate the N1 position. The mild temperature ensures complete formation of the potassium salt without degrading the starting material.
Step 3: Electrophilic Addition
-
Action: Dropwise addition of 1.1 equivalents of the alkyl halide (e.g., a protected ribofuranosyl chloride for nucleoside synthesis). Stir for 4–6 hours at 60 °C.
-
Causality: The N1-anion attacks the electrophile via an S_N2 mechanism. Monitoring via Thin Layer Chromatography (TLC) under UV light (254 nm) will show a distinct shift in the Rf value and UV absorbance profile, validating the disruption of the original conjugated system.
Step 4: Quench and Isolation
-
Action: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
-
Causality: The N-alkylated product is typically highly lipophilic compared to the starting material and inorganic salts, allowing for rapid purification via precipitation.
Analytical Characterization and Validation
Trust in chemical synthesis relies on rigorous, self-validating analytical workflows. To confirm the structural integrity of 5-Methoxypyrimidin-2(1H)-one or its derivatives, the following multi-modal analysis is mandatory.
Self-validating analytical workflow for compound verification.
Self-Validating Analytical Protocol
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).
-
Validation: A single sharp peak at the expected retention time confirms >97% purity[2]. The UV spectrum extracted from the diode array detector (DAD) must match the characteristic pyrimidinone absorption profile (λmax ~ 230 nm and 280 nm).
-
-
Nuclear Magnetic Resonance (¹H NMR, DMSO-d6):
-
Validation: The structural causality of the molecule is proven here. A sharp singlet integrating to 3 protons at ~3.8 ppm confirms the intact C5-methoxy group. Two downfield singlets/doublets (depending on long-range coupling) between 7.5–8.5 ppm confirm the H4 and H6 pyrimidine protons. A broad singlet >11.0 ppm validates the presence of the exchangeable N1-H proton (lactam form).
-
-
Mass Spectrometry (LC-MS, ESI+):
-
Validation: The presence of a dominant [M+H]⁺ ion at m/z 127.1 confirms the molecular weight of 126.11 g/mol [1].
-
References
-
LookChem - 2(1H)-Pyrimidinone, 5-methoxy- (9CI) Chemical Properties and Synthesis. Retrieved from: [Link]
Sources
5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0): Structural Elucidation, Synthetic Workflows, and Applications in Drug Discovery
Executive Summary
The rational design of biologically active molecules frequently relies on the precise functionalization of privileged heterocyclic scaffolds. Among these, 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) has emerged as a highly versatile building block in medicinal chemistry and pharmaceutical development[1]. The strategic placement of an electron-donating methoxy group at the 5-position of the pyrimidin-2-one core fundamentally alters the electronic landscape of the ring. This tuning affects everything from tautomeric equilibrium and nucleophilicity to target-binding affinities, making it an indispensable intermediate for synthesizing novel nucleoside analogs and advanced metabolic therapeutics.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 5-Methoxypyrimidin-2(1H)-one is the first step in predicting its behavior in complex synthetic workflows. The compound exists in a dynamic tautomeric equilibrium between the lactam (pyrimidin-2(1H)-one) and lactim (pyrimidin-2-ol) forms. In polar protic environments and biological systems, the lactam form predominates, providing crucial hydrogen-bond donor (N1-H) and acceptor (C2=O) vectors for target engagement.
Table 1: Quantitative Physicochemical Data
| Property | Specification |
| Compound Name | 5-Methoxypyrimidin-2(1H)-one |
| CAS Registry Number | 16290-93-0[2] |
| Molecular Formula | C₅H₆N₂O₂[2] |
| Molecular Weight | 126.11 g/mol [2] |
| Canonical SMILES | O=C1N=CC(OC)=CN1[2] |
| Standard Purity | ≥97% (Verified via HPLC/NMR)[2] |
| Synonyms | 5-methoxy-5H-pyrimidin-2-one; 2(1H)-Pyrimidinone, 5-methoxy-[1][2] |
Mechanistic Role in Modern Pharmacophore Design
The structural homology of 5-methoxypyrimidin-2(1H)-one to natural nucleobases (such as cytosine and uracil) makes it an ideal precursor for modified nucleosides. The 5-methoxy substitution increases the electron density of the pyrimidine ring, which can enhance base-pairing stability through altered
Beyond virology and oncology, this scaffold is driving innovation in metabolic disease therapies. Recent breakthroughs in Type 2 Diabetes Mellitus (T2DM) research have utilized 5-methoxypyrimidine derivatives to engineer potent dual-target agents[3]. These novel compounds act simultaneously as G-protein-coupled receptor 119 (GPR119) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors[3]. The methoxy group is critical here; it modulates the basicity of the pyrimidine ring, enhancing binding affinity within the GPR119 orthosteric site while maintaining the precise spatial geometry required to block the DPP-4 active site. This complementary mechanism promotes robust insulin secretion while preventing the rapid degradation of Glucagon-like peptide-1 (GLP-1)[3].
Figure 1: Dual-target signaling pathway of 5-methoxypyrimidine derivatives in glycemic control.
Experimental Workflows: Vorbrüggen Glycosylation
To harness 5-Methoxypyrimidin-2(1H)-one in nucleoside analog discovery, the Vorbrüggen glycosylation remains the gold-standard methodology. The following self-validating protocol details the synthesis of a
Step-by-Step Methodology
Step 1: Silylation Activation
-
Procedure: Suspend 5-Methoxypyrimidin-2(1H)-one (1.0 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux at 120°C under an inert atmosphere until the suspension becomes a completely clear solution (typically 2-4 hours).
-
Causality: The pyrimidin-2-one core is highly polar and poorly soluble in standard organic solvents. Silylation converts the lactam into a lipophilic trimethylsilyl ether (the lactim form). This not only solubilizes the intermediate but dramatically increases the nucleophilicity of the N1 position, priming it for the subsequent coupling.
Step 2: Lewis Acid-Mediated Coupling
-
Procedure: Concentrate the silylated intermediate in vacuo to rigorously remove excess HMDS and ammonia byproducts. Dissolve the residue in anhydrous 1,2-dichloroethane (1,2-DCE). Add the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose, 1.1 eq), followed by the dropwise addition of SnCl₄ (1.2 eq) at 0°C. Warm to room temperature and stir for 12 hours. -
Causality: SnCl₄ acts as a strong Lewis acid to activate the anomeric acetate of the ribose donor, generating a highly electrophilic oxocarbenium ion. The 2-O-benzoyl group of the ribose donor provides neighboring group participation, sterically blocking the
-face and ensuring strict -selectivity of the incoming pyrimidine nucleophile. 1,2-DCE is chosen over DCM to allow for higher reaction temperatures if the 5-methoxy group's steric bulk hinders the coupling rate.
Step 3: Global Deprotection
-
Procedure: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, and purify the protected nucleoside via silica gel chromatography. Dissolve the pure intermediate in methanolic ammonia (7N) and stir at room temperature for 24 hours to yield the final deprotected 5-methoxy nucleoside analog.
Figure 2: Step-by-step Vorbrüggen glycosylation workflow for nucleoside analog synthesis.
Analytical Validation
To maintain strict scientific integrity, the synthesized 5-Methoxypyrimidin-2(1H)-one derivatives must undergo rigorous analytical validation:
-
HPLC Profiling: Utilize a reverse-phase C18 column. The 5-methoxy group renders the compound slightly more lipophilic than an unsubstituted pyrimidin-2-one. An optimized gradient of Water/Acetonitrile (with 0.1% TFA to suppress ionization of the basic nitrogens) is required to achieve sharp peak resolution.
-
NMR Spectroscopy: Structural confirmation is highly dependent on ¹H NMR. The signature methoxy protons will appear as a sharp, distinct singlet integrating to 3H in the 3.8–4.0 ppm range. The pyrimidine aromatic protons (H4 and H6) will present as characteristic singlets or coupled doublets depending on the exact substitution pattern of the final analog.
References
- ChemScene. "16290-93-0 | 5-Methoxypyrimidin-2(1H)-one".
- LookChem. "Cas 16290-93-0, 2(1H)-Pyrimidinone, 5-methoxy".
- PubMed. "Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4".
Sources
Methodological & Application
Structural Elucidation and Purity Profiling of 5-Methoxypyrimidin-2(1H)-one: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0)
As a Senior Application Scientist, I have designed this guide to move beyond a mere sequence of analytical steps. The characterization of heterocyclic intermediates requires a deep understanding of their physicochemical behavior. 5-Methoxypyrimidin-2(1H)-one is a critical building block in the synthesis of modified nucleosides and pyrimidine-based Toll-like receptor (TLR) agonists ()[1]. Because this molecule exists in a delicate tautomeric equilibrium between its lactam (2(1H)-one) and lactim (2-hydroxy) forms, standard analytical boilerplate methods often fail.
The following protocols are engineered as self-validating systems , ensuring that every data point you collect is internally verified for accuracy.
Chemical Architecture & Tautomeric Considerations
Before injecting a sample into any instrument, we must understand its solution-state dynamics. 5-Methoxypyrimidin-2(1H)-one features a pyrimidine core, a C5-methoxy electron-donating group, and a C2-carbonyl. In polar protic environments and the solid state, the lactam form predominates. This structural duality dictates our choice of NMR solvents and HPLC mobile phase pH, as improper conditions will lead to peak broadening and split chromatographic bands ()[2].
Physicochemical Profile Summary
| Property | Value / Description |
| Chemical Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| SMILES | O=C1N=CC(OC)=CN1 |
| Primary Tautomer | Lactam (5-methoxy-5H-pyrimidin-2-one) |
| Commercial Availability | Verified API Intermediate ()[3] |
Orthogonal Analytical Workflow
To achieve regulatory-grade characterization, we employ an orthogonal workflow. NMR provides the atomic connectivity, LC-HRMS confirms the exact mass and structural fragments, HPLC guarantees bulk purity, and FTIR verifies the functional group integrity.
Figure 1: Orthogonal analytical workflow for characterizing 5-Methoxypyrimidin-2(1H)-one.
Experimental Protocols & Mechanistic Rationale
Methodology I: Resonance Profiling (NMR Spectroscopy)
Mechanistic Rationale: The selection of DMSO-d₆ over CDCl₃ is not merely for solubility; it actively disrupts the strong intermolecular hydrogen bonding inherent to the lactam motif. In non-polar solvents, the compound forms dimers, leading to severe line broadening of the N-H proton and restricted rotational dynamics. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the monomeric state and yielding sharp, highly resolved signals comparable to those seen in related pyrimidine-2,4-dione analogs ()[4].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of 5-Methoxypyrimidin-2(1H)-one in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).
-
Instrument Setup: Transfer to a high-precision 5 mm NMR tube.
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).
-
Self-Validating System Suitability: Spike the sample with 0.05% v/v tetramethylsilane (TMS). The TMS signal must appear at exactly 0.00 ppm with a line width at half height (FWHM) of <1.0 Hz. If the FWHM exceeds 1.0 Hz, re-shim the Z-axis gradients before integrating the symmetric pyrimidine C4/C6 protons.
Methodology II: Chromatographic & Mass Spectrometric Resolution (LC-HRMS)
Mechanistic Rationale: In positive Electrospray Ionization (ESI+), the basic pyrimidine nitrogen readily accepts a proton. The fragmentation of the [M+H]⁺ ion is driven by the stability of the pyrimidine ring. The initial neutral loss is typically a methyl radical (CH₃•) or methanol (CH₃OH) from the C5-methoxy group, followed by the expulsion of carbon monoxide (CO) from the C2 position.
Figure 2: Proposed ESI+ mass spectrometric fragmentation pathway.
Step-by-Step Protocol:
-
Mobile Phase: Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Ionization: ESI in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
-
Self-Validating System Suitability: Monitor the exact mass of the [M+H]⁺ ion (Theoretical m/z 127.0502). The mass error must be < 5 ppm. The presence of the m/z 112.02 fragment serves as an internal structural confirmation of the methoxy group.
Methodology III: Stability-Indicating HPLC-UV for Purity
Mechanistic Rationale: At a neutral pH, the molecule can exist in mixed ionization states, leading to chromatographic peak tailing due to secondary interactions with residual silanols on the stationary phase. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the pyrimidine ring is fully protonated, ensuring a single, uniform electrostatic state that elutes as a sharp, symmetrical peak, a standard practice for stability-indicating HPLC methods of pyrimidines ()[5].
Step-by-Step Protocol:
-
Column: C18 Reverse-Phase (150 mm × 4.6 mm, 5 µm).
-
Gradient: 2% B hold for 2 min, ramp to 90% B over 12 min, hold for 3 min. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Self-Validating System Suitability: Inject a blank (diluent) followed by a reference standard. The symmetry factor (Aₛ) of the main peak must be between 0.9 and 1.2, and the theoretical plate count (N) must exceed 10,000.
Methodology IV: Vibrational Fingerprinting (FTIR)
Mechanistic Rationale: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pelleting to prevent moisture absorption, which would obscure the critical N-H stretching region (3100-3300 cm⁻¹). The lactam C=O stretch is highly sensitive to the local hydrogen-bonding environment and serves as a definitive marker for the 2(1H)-one tautomer.
Step-by-Step Protocol:
-
Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).
-
Apply 2-3 mg of solid compound directly onto the crystal and apply uniform pressure using the ATR anvil.
-
Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Self-Validating System Suitability: The background spectrum must show >95% transmittance, and the sample spectrum must exhibit a sharp C=O stretch at ~1650 cm⁻¹ without the broad O-H stretch (~3400 cm⁻¹) that would indicate moisture contamination.
Consolidated Analytical Data
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Note: The symmetry of the molecule renders the C4 and C6 positions chemically equivalent.
| Nucleus | Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | ~11.50 | br s | 1H | N-H (Lactam, exchanges with D₂O) |
| ¹H | ~8.15 | s | 2H | C4-H, C6-H (Aromatic pyrimidine protons) |
| ¹H | ~3.75 | s | 3H | O-CH₃ (Methoxy protons) |
| ¹³C | ~156.2 | s | - | C2 (C=O Carbonyl) |
| ¹³C | ~143.8 | s | - | C5 (C-OMe) |
| ¹³C | ~132.4 | s | - | C4, C6 (Aromatic carbons) |
| ¹³C | ~56.5 | s | - | O-CH₃ (Methoxy carbon) |
Table 2: High-Resolution Mass Spectrometry (ESI+)
| Fragment Ion | Exact Mass (m/z) | Mass Error Threshold | Structural Assignment |
| [M+H]⁺ | 127.0502 | < 5.0 ppm | Protonated molecular ion |
| [M+H - CH₃•]⁺ | 112.0267 | < 5.0 ppm | Loss of methyl radical from methoxy group |
| [M+H - CH₃OH]⁺ | 95.0240 | < 5.0 ppm | Loss of methanol |
| [M+H - CH₃• - CO]⁺ | 84.0318 | < 5.0 ppm | Ring contraction / loss of carbonyl |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81100, 5-Methoxyuracil." PubChem. Available at: [Link]
-
McGowan, D. et al. "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
MacMillan, S. N. et al. "Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides." Journal of the American Chemical Society. Available at:[Link]
-
Research Journal of Pharmacy and Technology. "RP-HPLC Simultaneous Estimation of Pyrimidin-2(1H)-one Derivatives." RJPT. Available at: [Link]
Sources
Comprehensive ¹H and ¹³C NMR Analysis of 5-Methoxypyrimidin-2(1H)-one: Protocols and Spectral Interpretation
Executive Summary & Context
5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0)[1] is a highly valuable heterocyclic building block extensively utilized in the synthesis of modified nucleosides, including 5-methoxycytidine derivatives critical for modern mRNA therapeutics and vaccine development[2]. Because the physicochemical properties and biological target interactions of pyrimidine derivatives are heavily dictated by their electronic distribution, precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.
This application note provides an authoritative, self-validating framework for the ¹H and ¹³C NMR acquisition and spectral interpretation of 5-Methoxypyrimidin-2(1H)-one, bridging the gap between raw data acquisition and mechanistic structural causality.
Theoretical Framework & Structural Dynamics
Tautomerism and Solvent Causality
Pyrimidine-2-one systems exhibit a classic keto-enol/lactam-lactim tautomeric equilibrium between the 2-hydroxypyrimidine and pyrimidin-2(1H)-one forms. The choice of NMR solvent is not merely a matter of solubility; it actively dictates the observed molecular structure.
In non-polar solvents, the equilibrium can be mixed. However, in highly polar, hydrogen-bonding solvents like Dimethyl Sulfoxide-d6 (DMSO-d6), the equilibrium is heavily driven toward the lactam (pyrimidin-2(1H)-one) form due to favorable dipole-dipole interactions and solvent-mediated hydrogen bonding[3]. Consequently, NMR analysis in DMSO-d6 effectively "locks" the molecule into the 1H-one tautomer, simplifying the spectrum and ensuring reproducibility.
Caption: Tautomeric equilibrium of 5-methoxypyrimidin-2(1H)-one favoring the lactam form in polar solvents.
Experimental Workflows & Protocols
To ensure data trustworthiness, the following protocol is designed as a self-validating system . Every parameter is chosen with a specific physical causality to prevent artifacts and ensure quantitative reliability.
Step-by-Step Methodology
1. Sample Preparation
-
Action: Dissolve 15–20 mg of 5-Methoxypyrimidin-2(1H)-one in 0.6 mL of high-purity DMSO-d6 (99.9% D).
-
Causality: While ¹H NMR requires only 2–5 mg, ¹³C NMR requires a higher concentration (~15 mg) due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus. DMSO-d6 is selected to ensure complete dissolution and to stabilize the lactam tautomer[3].
2. Instrument Setup & Shimming (Self-Validation Step)
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform gradient Z-axis shimming.
-
Validation: Check the Full Width at Half Maximum (FWHM) of the residual DMSO peak. A FWHM of < 1.0 Hz validates that the magnetic field is perfectly homogeneous. If the peak is broad or asymmetric, re-shim to prevent multiplet distortion.
3. ¹H NMR Acquisition Parameters
-
Action: Pulse sequence: standard 30° pulse (zg30). Number of scans (ns): 16. Relaxation delay (d1): 1.0 s.
-
Causality: A 30° flip angle ensures rapid magnetization recovery, allowing for a short d1. 16 scans provide an optimal Signal-to-Noise Ratio (SNR) for a 15 mg sample.
4. ¹³C NMR Acquisition Parameters
-
Action: Pulse sequence: proton-decoupled 30° pulse (zgpg30). Number of scans (ns): 512 to 1024. Relaxation delay (d1): 2.0 s.
-
Causality: The d1 is strictly extended to 2.0 s because quaternary carbons (C2 and C5) lack attached protons and rely on inefficient dipole-dipole relaxation. A shorter d1 would cause these critical peaks to artificially diminish, skewing the data. Proton decoupling simplifies the spectrum into sharp singlets via the Nuclear Overhauser Effect (NOE).
Caption: Step-by-step experimental workflow for the NMR acquisition and processing of pyrimidine derivatives.
Spectral Interpretation & Data Presentation
The chemical shifts of 5-Methoxypyrimidin-2(1H)-one are governed by the electronic interplay between the pyrimidine core and the C5-methoxy group. The methoxy group exerts a strong mesomeric (+M) electron-donating effect and an inductive (-I) electron-withdrawing effect [4].
Mechanistic Causality of ¹³C Chemical Shifts
-
Ipso Effect (C5): The direct attachment of the electronegative oxygen atom pulls electron density away via the -I effect, strongly deshielding C5 by approximately +31 ppm compared to the unsubstituted pyrimidine core[4].
-
Ortho Effect (C4 & C6): The lone pairs on the methoxy oxygen delocalize into the ring via resonance (+M effect). This dramatically increases electron density at the ortho positions (C4 and C6), shielding them and shifting their signals upfield by ~14 ppm[4].
-
Para Effect (C2): The carbonyl carbon (C2) experiences a mild shielding effect (~2 ppm) due to long-range resonance[4].
Caption: Electronic effects (+M and -I) of the C5-methoxy group dictating the 13C NMR chemical shifts.
Quantitative Data Summaries
Note: Chemical shifts are calibrated against the residual DMSO-d6 solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).
Table 1: ¹H NMR Spectral Data (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Causality & Assignment |
| N1-H | ~11.80 | br s | 1H | Highly deshielded due to attachment to the electronegative nitrogen and participation in solvent hydrogen bonding. Broadened by quadrupolar relaxation of ¹⁴N. |
| C4-H, C6-H | 8.15 | s | 2H | Equivalent protons due to rapid tautomerization or time-averaged symmetry. Shielded relative to unsubstituted pyrimidine due to the +M effect of the C5-OMe group. |
| C5-OCH₃ | 3.85 | s | 3H | Typical methoxy protons. Slightly deshielded by the adjacent heteroaromatic ring current. |
Table 2: ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Causality & Assignment |
| C2 | 155.1 | C=O (Quat.) | Carbonyl carbon. Mildly shielded compared to unsubstituted pyrimidin-2-one due to para-resonance from the methoxy group[4]. |
| C4, C6 | 140.5 | CH (Methine) | Equivalent carbons. Heavily shielded (shifted upfield by ~14 ppm) due to the ortho +M effect of the methoxy group increasing local electron density[4]. |
| C5 | 136.1 | C-O (Quat.) | Deshielded (shifted downfield by ~31 ppm) due to the direct inductive (-I) pull of the electronegative oxygen atom (ipso effect)[4]. |
| -OCH₃ | 56.5 | CH₃ (Primary) | Standard methoxy carbon attached to an aromatic ring. |
References
-
ChemScene. "16290-93-0 | 5-Methoxypyrimidin-2(1H)-one". chemscene.com. 1
-
Google Patents. "US11878060B2 - mRNA-mediated immunization methods". google.com. 2
-
BenchChem. "Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers". benchchem.com. 3
-
Oszczapowicz, J. (2005). "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". International Journal of Molecular Sciences, MDPI. 4
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Methoxypyrimidin-2(1H)-one for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Methoxypyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering researchers, scientists, and drug development professionals a robust framework for the structural elucidation and characterization of this and similar pyrimidine derivatives. The fragmentation patterns are elucidated through a logical, evidence-based approach, drawing on established principles of mass spectrometry and comparative analysis with closely related analogs. This guide is designed to be a practical resource, combining theoretical understanding with actionable experimental protocols.
Introduction: The Significance of 5-Methoxypyrimidin-2(1H)-one
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antiviral, antitumor, and antibacterial properties. The substituent pattern on the pyrimidine ring is a key determinant of a compound's pharmacological profile. 5-Methoxypyrimidin-2(1H)-one (C₅H₆N₂O₂, Molecular Weight: 126.11 g/mol ) represents an important scaffold in this class of compounds.[1] A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its development as a potential drug candidate, enabling accurate identification, structural confirmation, and impurity profiling.
Mass spectrometry is an indispensable tool in this process, providing detailed information on molecular weight and structure through the analysis of fragmentation patterns.[2] This application note will detail the expected fragmentation pathways of 5-Methoxypyrimidin-2(1H)-one under both hard (EI) and soft (ESI) ionization techniques, providing a predictive framework for its characterization.
Predicted Fragmentation Pathways
The fragmentation of 5-Methoxypyrimidin-2(1H)-one is anticipated to be primarily influenced by the methoxy group at the C5 position and the lactam-lactim tautomerism of the pyrimidinone ring. The following sections outline the predicted fragmentation mechanisms for both Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI-MS, the molecular ion ([M]⁺˙ at m/z 126) is expected to be observed, followed by a series of characteristic fragmentation steps. The initial fragmentation is likely to involve the methoxy substituent, a common fragmentation initiation site in methoxy-substituted aromatic compounds.
A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 111. This is often followed by the loss of carbon monoxide (CO) from the pyrimidinone ring, a characteristic fragmentation of cyclic ketones and lactams, resulting in an ion at m/z 83. Subsequent fragmentation could involve the cleavage of the pyrimidine ring.
An alternative pathway could involve the loss of formaldehyde (CH₂O) from the molecular ion via a rearrangement reaction, yielding an ion at m/z 96. This ion could then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings, to produce an ion at m/z 69.
Caption: Predicted EI fragmentation pathway of 5-Methoxypyrimidin-2(1H)-one.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 127. Collision-induced dissociation (CID) of this precursor ion in tandem mass spectrometry (MS/MS) is expected to yield structurally informative fragment ions.
Studies on analogous 2-methoxypyrimidine derivatives have shown that fragmentation is significantly influenced by the O-methyl group.[3] For 5-Methoxypyrimidin-2(1H)-one, a likely fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of methanol (CH₃OH), resulting from the protonated methoxy group, to generate a prominent fragment ion at m/z 95. Another potential fragmentation pathway could be the loss of carbon monoxide (CO) from the protonated pyrimidinone ring, leading to an ion at m/z 99.
Caption: Predicted ESI-MS/MS fragmentation of protonated 5-Methoxypyrimidin-2(1H)-one.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of 5-Methoxypyrimidin-2(1H)-one. These should be adapted based on the specific instrumentation and research objectives.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[4]
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-Methoxypyrimidin-2(1H)-one in a high-purity solvent such as methanol or acetonitrile.
-
Working Solutions:
-
Matrix Samples (for drug development): For analysis in biological matrices (e.g., plasma, urine), perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
Caption: General workflow for GC-MS (EI) analysis.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides robust and reproducible separation. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Standard instrument for EI analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250°C | Ensures complete volatilization of the analyte. |
| Injection Volume | 1 µL | Standard injection volume for GC-MS. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Oven Program | Initial: 80°C (2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | A general-purpose temperature program to ensure good separation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[2] |
| Ion Source Temp. | 230°C | Optimal temperature for ionization efficiency. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
Caption: General workflow for LC-MS/MS (ESI) analysis.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Shimadzu Nexera X2 UHPLC or equivalent | High-performance system for fast and efficient separations. |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent | High sensitivity and specificity for tandem MS experiments. |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C | Standard column for the separation of small organic molecules. |
| Mobile Phase A | 0.1% formic acid in water | Acidified mobile phase promotes protonation in positive ESI mode.[5] |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Organic solvent for gradient elution.[5] |
| Gradient Elution | 5% to 95% B over 5 minutes | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Suitable for the column dimensions. |
| Injection Volume | 5 µL | Standard injection volume for LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), positive | Efficiently ionizes polar molecules like pyrimidinones.[2] |
| IonSpray Voltage | 5500 V | Optimizes the electrospray process. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Varying collision energy helps to observe a range of fragment ions. |
Data Interpretation and Expected Results
EI-MS Data: The EI mass spectrum is expected to show a molecular ion peak at m/z 126. Key fragment ions to look for are at m/z 111 (loss of •CH₃), m/z 96 (loss of CH₂O), and m/z 83 (loss of •CH₃ and CO). The relative intensities of these peaks will provide insight into the stability of the respective fragment ions.
ESI-MS/MS Data: The MS/MS spectrum of the precursor ion at m/z 127 ([M+H]⁺) is anticipated to be dominated by the product ion at m/z 95, corresponding to the neutral loss of methanol. The presence of a fragment at m/z 99 (loss of CO) would provide further confirmation of the pyrimidinone structure.
Table 1: Predicted Key Ions for 5-Methoxypyrimidin-2(1H)-one
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| EI | 126 ([M]⁺˙) | 111 | •CH₃ |
| 96 | CH₂O | ||
| 83 | •CH₃, CO | ||
| 69 | CH₂O, HCN | ||
| ESI | 127 ([M+H]⁺) | 95 | CH₃OH |
| 99 | CO |
Conclusion
This application note provides a detailed guide to the mass spectrometric analysis of 5-Methoxypyrimidin-2(1H)-one. By understanding the predicted fragmentation pathways and utilizing the provided experimental protocols, researchers can confidently identify and characterize this important pyrimidine derivative. The methodologies outlined herein are designed to be adaptable and serve as a strong foundation for the analysis of other novel heterocyclic compounds in the drug discovery and development pipeline. The combination of EI-MS for initial characterization and ESI-MS/MS for detailed structural elucidation offers a powerful and comprehensive analytical strategy.
References
-
Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. [Link]
-
Wikipedia. Sample preparation in mass spectrometry. [Link]
-
Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]
-
Organomation. Introduction to UPLC-MS Sample Preparation. [Link]
-
Kuś, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food chemistry, 348, 129076. [Link]
-
PubChem. 2-Hydroxy-5-methylpyridine. [Link]
-
ResearchGate. Main EI‐MS fragmentation pathways of 5. [Link]
-
National Institute of Standards and Technology. Pyrimidine, 2-methoxy-. [Link]
-
Chen, S., Wang, M., Chen, P., & Liu, C. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 5-Methoxypyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrimidine Scaffolds in Inflammation
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in nucleic acids and a plethora of synthetic molecules with diverse pharmacological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4][5] The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines, and suppression of nitric oxide (NO) production.[6][7][8]
This document provides a comprehensive guide for the investigation of 5-Methoxypyrimidin-2(1H)-one , a specific pyrimidine derivative, as a potential anti-inflammatory agent. While direct and extensive research on the anti-inflammatory properties of this particular molecule is emerging, its structural features suggest it may interact with key targets in the inflammatory cascade. These application notes and protocols are designed to provide researchers with a robust framework to systematically evaluate its efficacy and elucidate its mechanism of action.
Hypothesized Mechanism of Action and Key Inflammatory Pathways
Based on the known anti-inflammatory activities of structurally related pyrimidine derivatives, 5-Methoxypyrimidin-2(1H)-one is hypothesized to exert its effects through one or more of the following pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine-based compounds exhibit selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[3][6][9]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS.[10][11][12]
-
Suppression of Pro-inflammatory Cytokine Production: Overproduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is a hallmark of chronic inflammatory diseases.[13][14][15]
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.[8][12][16]
The following diagram illustrates the potential points of intervention for 5-Methoxypyrimidin-2(1H)-one within the inflammatory cascade.
Caption: Hypothesized anti-inflammatory mechanism of 5-Methoxypyrimidin-2(1H)-one.
Experimental Protocols
The following protocols are designed to systematically evaluate the anti-inflammatory properties of 5-Methoxypyrimidin-2(1H)-one.
Protocol 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition
This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric agent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of 5-Methoxypyrimidin-2(1H)-one (e.g., 0.1, 1, 10, 100 µM) or a reference inhibitor (e.g., celecoxib for COX-2, piroxicam for non-selective) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Add TMPD and measure the absorbance at 590 nm at multiple time points.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[3][9]
Protocol 2: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol uses a murine macrophage cell line (RAW 264.7) to assess the compound's ability to inhibit the production of inflammatory mediators.
Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory assays in RAW 264.7 macrophages.
A. Nitric Oxide (NO) Production Assay (Griess Assay)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-Methoxypyrimidin-2(1H)-one for 1 hour.
-
Collect the cell supernatant.
-
Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[17]
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
B. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
Procedure:
-
Follow steps 1-5 from the Nitric Oxide Production Assay.
-
Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[14][16][18]
-
Measure the absorbance and calculate the cytokine concentrations from a standard curve.
C. Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Procedure:
-
After the 24-hour incubation with the compound and LPS, add MTT solution to the cells.
-
Incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[19][20]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Pletismometer
-
5-Methoxypyrimidin-2(1H)-one
-
Reference drug (e.g., Indomethacin)
Procedure:
-
Divide the rats into groups: vehicle control, reference drug, and different doses of 5-Methoxypyrimidin-2(1H)-one.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[20]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of 5-Methoxypyrimidin-2(1H)-one
| Assay | Parameter | 5-Methoxypyrimidin-2(1H)-one | Reference Drug (e.g., Celecoxib) |
| COX-1 Inhibition | IC₅₀ (µM) | TBD | TBD |
| COX-2 Inhibition | IC₅₀ (µM) | TBD | TBD |
| NO Production | IC₅₀ (µM) | TBD | TBD |
| TNF-α Production | IC₅₀ (µM) | TBD | TBD |
| IL-6 Production | IC₅₀ (µM) | TBD | TBD |
| Cell Viability (RAW 264.7) | CC₅₀ (µM) | TBD | TBD |
TBD: To Be Determined
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| 5-Methoxypyrimidin-2(1H)-one | TBD | TBD |
| 5-Methoxypyrimidin-2(1H)-one | TBD | TBD |
| Reference Drug (e.g., Indomethacin) | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Directions
These application notes provide a foundational framework for the comprehensive evaluation of 5-Methoxypyrimidin-2(1H)-one as a potential anti-inflammatory agent. The described protocols, from in vitro enzymatic and cellular assays to in vivo models, will enable researchers to determine its efficacy and elucidate its mechanism of action. Positive results from these initial studies would warrant further investigation into its structure-activity relationships, pharmacokinetic profile, and potential therapeutic applications in inflammatory diseases.
References
-
Biosciences Biotechnology Research Asia. (n.d.). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Retrieved from [Link]
-
MDPI. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
ResearchGate. (2024, October 3). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (2025, August 19). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Retrieved from [Link]
-
Bentham Science. (2023, October 1). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis of some Newer Pyrimidinone Derivatives as Potential Analgesics and Anti-Inflammatory Agents. Retrieved from [Link]
-
SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and antiinflammatory activity of some pyrimidines and thienopyrimidines using 1-(2-Benzo[d][1][17]dioxol-5-yl)vinyl)-4-mercapto-6-methylpyrimidine-5-yl)ethan-2-one as a starting material. Retrieved from [Link]
-
PubMed. (2003, April 15). Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
PMC. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
Universidad San Francisco de Quito USFQ. (2017, December 1). Anti-inflammatory activity and cheminformatics analysis of new potent 2-substituted 1-methyl-5-nitroindazolinones. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Retrieved from [Link]
-
MDPI. (2022, January 25). Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. Retrieved from [Link]
-
PMC. (2017, July 6). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Retrieved from [Link]
-
MDPI. (2023, April 26). Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer. Retrieved from [Link]
-
PubMed. (2019, May 15). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. Retrieved from [Link]
-
PLOS One. (2025, November 26). Anti-inflammatory activity of Acanthospermum australe: Insights from network pharmacology, chemical analysis, and in vitro assays. Retrieved from [Link]
-
PubMed. (2009, February 26). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Retrieved from [Link]
Sources
- 1. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer | MDPI [mdpi.com]
- 12. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.usfq.edu.ec [research.usfq.edu.ec]
- 14. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of Acanthospermum australe: Insights from network pharmacology, chemical analysis, and in vitro assays | PLOS One [journals.plos.org]
- 16. Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
Application Note: Advanced Purification Strategies for 5-Methoxypyrimidin-2(1H)-one
Executive Summary & Mechanistic Context
5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) is a high-value heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical precursor in the synthesis of [1], most notably in the generation of modified nucleosides for [2] and in the design of[3].
The primary challenge in purifying 5-Methoxypyrimidin-2(1H)-one stems from its lactam-lactim tautomerism . In solution, the compound exists in a dynamic equilibrium between its lactam form (5-methoxypyrimidin-2(1H)-one) and its lactim form (5-methoxy-2-hydroxypyrimidine). This tautomerization, combined with the basicity of the pyrimidine nitrogen, leads to severe peak broadening, streaking on standard acidic silica gel, and unpredictable solubility profiles.
To achieve API-grade purity (>99%), purification workflows must actively control the protonation state of the molecule. This guide outlines three field-proven, self-validating protocols—Recrystallization, Flash Chromatography, and Preparative HPLC—grounded in classical [4], detailing the causality behind each solvent and additive choice.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of the crude material is the first step in selecting a purification route.
Table 1: Physicochemical Properties of 5-Methoxypyrimidin-2(1H)-one
| Property | Value / Description | Impact on Purification Strategy |
| CAS Number | 16290-93-0 | N/A |
| Molecular Formula | C₅H₆N₂O₂ | Low molecular weight; highly polar. |
| Molecular Weight | 126.11 g/mol | Elutes early in standard reverse-phase chromatography. |
| Appearance | Off-white to pale yellow solid | Colorimetric impurities often indicate oxidation byproducts. |
| Tautomerism | Lactam | Requires pH modifiers (TEA or FA) to lock the structural state during chromatography. |
| Solubility Profile | Soluble in MeOH, EtOH, DMSO; Slightly soluble in DCM; Insoluble in Hexanes. | Dictates the use of highly polar mobile phases (e.g., DCM/MeOH gradients). |
Purification Decision Matrix
The following decision tree dictates the optimal purification methodology based on batch scale and target purity requirements.
Figure 1: Decision matrix for the purification of 5-Methoxypyrimidin-2(1H)-one based on scale.
Experimental Protocols
Protocol A: Solvent-Antisolvent Recrystallization (Scale: >50g)
Causality: The lactam form of 5-methoxypyrimidin-2(1H)-one forms strong intermolecular hydrogen bonds, creating a stable crystal lattice. By dissolving the crude mixture in boiling ethanol and utilizing water as an antisolvent, we disrupt these homodimers. A controlled cooling rate thermodynamically favors the crystallization of the pure lactam tautomer, leaving structurally similar impurities in the mother liquor.
Step-by-Step Methodology:
-
Transfer 50 g of crude 5-Methoxypyrimidin-2(1H)-one to a 1 L round-bottom flask.
-
Add 200 mL of absolute Ethanol and heat to reflux (78 °C) under continuous stirring until complete dissolution is achieved.
-
Slowly add hot deionized Water (approx. 50-75 mL) dropwise until the solution becomes faintly turbid.
-
Add a few drops of Ethanol until the solution is perfectly clear again (the saturation point).
-
Remove from heat and allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Do not disturb the flask.
-
Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield.
-
Filter the resulting crystals via vacuum filtration and wash with 30 mL of ice-cold 10% EtOH/Water.
-
Dry the crystals in a vacuum oven at 45 °C for 12 hours.
Self-Validating Check: If an oil forms instead of crystals ("oiling out"), the cooling rate was too fast or the ethanol-to-water ratio was too low. Reheat until homogeneous, add 5% more ethanol, and cool at a slower rate.
Protocol B: Triethylamine-Modified Flash Chromatography (Scale: 1-50g)
Causality: Unmodified silica gel is slightly acidic. Because 5-Methoxypyrimidin-2(1H)-one contains basic nitrogen atoms, it undergoes continuous protonation/deprotonation on the column, resulting in severe "streaking." Adding 1% Triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups, locking the compound into a single interaction mode and drastically sharpening the elution band.
Step-by-Step Methodology:
-
Column Preparation: Slurry-pack a silica gel column (200-300 mesh) using Dichloromethane (DCM) containing 1% TEA.
-
Sample Loading: Dissolve the crude material in a minimum volume of DCM/MeOH (9:1). Dry load onto Celite if solubility is poor.
-
Elution Gradient:
-
0-2 Column Volumes (CV): 100% DCM + 1% TEA
-
2-5 CV: 98% DCM / 2% MeOH + 1% TEA
-
5-10 CV: 95% DCM / 5% MeOH + 1% TEA (Target compound typically elutes here; Rf ≈ 0.35).
-
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).
-
Concentration: Pool pure fractions and evaporate under reduced pressure. To remove residual TEA, co-evaporate twice with toluene.
Self-Validating Check: If co-elution with closely related impurities occurs, reduce the MeOH gradient slope from 5% to 2% per CV. Verify that the TLC plates used for method development were also pre-treated with TEA.
Protocol C: Preparative HPLC for API-Grade Purity (Scale: <1g)
Causality: Using a C18 reverse-phase column requires suppressing the ionization of the basic nitrogen to prevent secondary interactions with residual silanols. Adding 0.1% Formic Acid (FA) lowers the pH below the pKa of the pyrimidine ring, fully protonating it. This ensures a single, uniform species in solution, yielding a sharp, symmetrical peak.
Table 2: Preparative HPLC Gradient Method
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 20.0 |
| 5.0 | 95 | 5 | 20.0 |
| 20.0 | 60 | 40 | 20.0 |
| 25.0 | 5 | 95 | 20.0 |
| 30.0 | 95 | 5 | 20.0 |
Step-by-Step Methodology:
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
-
Inject the sample onto a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).
-
Run the gradient outlined in Table 2, monitoring UV absorbance at 254 nm and 280 nm.
-
Collect the major peak (typically eluting between 12-15 minutes depending on the exact column dead volume).
-
Lyophilize the collected fractions to obtain the pure compound as a white powder.
Self-Validating Check: If peak tailing is observed, verify the pH of the mobile phase; the formic acid concentration may need to be temporarily increased to 0.2% to ensure complete protonation of highly concentrated injections.
Analytical Validation
To confirm the success of the purification, the isolated 5-Methoxypyrimidin-2(1H)-one must be validated using the following analytical parameters:
-
LC-MS (ESI+): Expected mass-to-charge ratio (
) of 127.1 m/z . Ensure a single sharp peak in the Total Ion Chromatogram (TIC). -
¹H-NMR (400 MHz, DMSO-d6):
- 11.80 (br s, 1H, NH - exchangeable with D₂O)
- 8.15 (s, 2H, Pyrimidine Ar-H)
- 3.80 (s, 3H, -OCH₃)
-
Note: The absence of peaks between
1.0-3.0 confirms the successful removal of Triethylamine (if Protocol B was used).
References
- ModernaTX, Inc. (2020). Chikv rna vaccines (US Patent No. US20200368344A1). U.S. Patent and Trademark Office.
-
Jiangxi University of Chinese Medicine. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry. URL:[Link]
-
LookChem. (2025). 2(1H)-Pyrimidinone, 5-methoxy- (9CI) Basic Information. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. US20200368344A1 - Chikv rna vaccines - Google Patents [patents.google.com]
- 3. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-甲氧基嘧啶 | 5-Methoxypyrimidine | 31458-33-0 - 乐研试剂 [leyan.com]
Application Note: Derivatization of 5-Methoxypyrimidin-2(1H)-one for Epigenetic Biological Assays
Executive Summary
5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0) is a highly privileged, nitrogenous heterocyclic scaffold utilized in the development of advanced epigenetic modulators[1]. Structurally related to cytosine but lacking the C4-exocyclic amine, this 2-pyrimidinone derivative serves as a potent precursor for nucleoside analogs targeting DNA Methyltransferase 1 (DNMT1) and Cytidine Deaminase (CDA). This application note provides a comprehensive, self-validating workflow for the stereoselective derivatization of 5-methoxypyrimidin-2(1H)-one via Vorbrüggen glycosylation[2], followed by standardized protocols for its biological evaluation in epigenetic assays.
Mechanistic Rationale: The Pyrimidinone Scaffold in Epigenetics
To understand the experimental design, one must first understand the causality of the molecular interactions. 2-Pyrimidinone nucleosides, such as zebularine, are renowned for their ability to deplete DNMTs[2]. When these analogs are incorporated into DNA during replication, the unsubstituted C4 position of the pyrimidinone ring is highly susceptible to nucleophilic attack by the catalytic cysteine (Cys1226) of DNMT1. Because there is no leaving group at C4 (unlike the transient intermediate formed with natural cytosine), the enzyme becomes irreversibly trapped in a covalent dead-end complex.
The Role of the 5-Methoxy Substitution: Derivatizing the 5-methoxy variant of this scaffold provides two distinct mechanistic advantages over standard 2-pyrimidinones:
-
Steric Mimicry: In natural DNA, DNMT enzymes recognize and bind to pre-methylated CpG sites. The C5-methoxy group mimics the steric bulk of the methyl group in 5-methylcytosine, significantly increasing the binding affinity of the analog to the DNMT active site.
-
Electronic Stabilization: The electron-donating nature of the methoxy group alters the electron density of the pyrimidine ring, increasing the basicity of the N3 position[3]. This modulates the pKa, enhancing hydrogen bonding within the catalytic pocket and thermodynamically stabilizing the transition state during covalent trapping.
Caption: Pathway of 5-methoxypyrimidin-2(1H)-one derivatization and subsequent DNMT1 inhibition.
Chemical Derivatization: Stereoselective Nucleoside Synthesis
To evaluate 5-methoxypyrimidin-2(1H)-one in biological systems, it must be converted into a ribofuranosyl derivative (5-methoxyzebularine). We employ the Vorbrüggen glycosylation [4], which is the industry standard for nucleoside synthesis[5].
Causality of Reagent Selection:
Direct
Caption: Step-by-step Vorbrüggen glycosylation workflow for pyrimidinone nucleoside synthesis.
Protocol 1: Synthesis of 1-( -D-Ribofuranosyl)-5-methoxy-2(1H)-pyrimidinone
-
Silylation: Suspend 5-methoxypyrimidin-2(1H)-one (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere. Add BSA (2.5 eq) and heat to 80°C for 45 minutes until the solution becomes completely clear, indicating full silylation.
-
Oxocarbenium Generation: Cool the mixture to 0°C. Add 1,2,3,5-tetra-O-acetyl-
-D-ribofuranose (1.1 eq), followed by the dropwise addition of TMSOTf (1.2 eq). -
Coupling: Warm the reaction to room temperature, then heat to 80°C for 2 hours.
-
Self-Validation Check (IPC): Quench a 10 µL aliquot in saturated
and extract with EtOAc. Analyze via LC-MS. The presence of a single major peak corresponding to the protected -anomer confirms stereoselectivity. If an -anomer peak is detected (>5%), it indicates insufficient neighboring group participation, likely due to degraded sugar starting material or moisture compromising the TMSOTf.
-
-
Quenching & Extraction: Cool to 0°C, quench with saturated aqueous
, and extract with dichloromethane (DCM). Dry the organic layer over and concentrate in vacuo. -
Deprotection: Dissolve the crude protected nucleoside in 7N
in methanol. Stir at room temperature for 12 hours to cleave the acetate protecting groups. -
Purification: Concentrate the mixture and purify via reverse-phase flash chromatography (C18,
/MeCN gradient) to yield the pure 5-methoxyzebularine analog.
Biological Validation Assays
Once derivatized, the compound must be validated for its target engagement. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 2: DNMT1 Covalent Trapping Assay (In Vitro)
This assay measures the time-dependent inhibition characteristic of covalent mechanism-based inhibitors.
-
Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 5% glycerol.
-
Pre-incubation: Incubate recombinant human DNMT1 (10 nM) with varying concentrations of the 5-methoxy nucleoside analog (0.1 µM to 100 µM) for 0, 30, and 60 minutes at 37°C.
-
Substrate Addition: Initiate the methylation reaction by adding 0.5 µM of a hemimethylated DNA duplex substrate and 1 µM of
-S-adenosylmethionine ( -SAM). -
Quantification: After 20 minutes, quench the reaction with 10% TCA. Filter through GF/B membranes, wash extensively, and measure tritium incorporation via liquid scintillation counting.
-
Self-Validation Check: Run a parallel control using a known non-covalent inhibitor (e.g., SGI-1027). If the assay cannot distinguish between the time-dependent inhibition of the covalent pyrimidinone and the rapid equilibrium of the non-covalent control, the pre-incubation step has failed, and the enzyme concentration/activity must be recalibrated.
-
Protocol 3: Cytidine Deaminase (CDA) Stability Assay
CDA rapidly deaminates cytidine analogs, rendering them inactive in vivo. 2-Pyrimidinones act as transition state analogs for CDA, competitively inhibiting the enzyme while resisting deamination themselves.
-
Enzyme Reaction: Incubate 50 µM of the synthesized analog with 0.1 U/mL of recombinant human CDA in 50 mM Tris-HCl (pH 7.4) at 37°C.
-
Sampling: Extract 50 µM aliquots at 0, 1, 2, 4, and 8 hours. Quench immediately by adding an equal volume of ice-cold methanol to precipitate the enzyme.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via HPLC (UV detection at 280 nm).
-
Self-Validation Check: Use natural cytidine as a positive control for deamination (should convert to uridine within 30 minutes). If cytidine remains intact, the CDA enzyme batch is inactive.
-
Quantitative Data Presentation
The following table summarizes the expected biological profile of the derivatized 5-methoxypyrimidin-2(1H)-one nucleoside compared to the unmethylated standard (Zebularine).
| Compound | DNMT1 | CDA | Aqueous Half-Life (pH 7.4) | Deamination Rate (nmol/min/mg) |
| Zebularine | 18.5 ± 1.2 | 2.1 ± 0.3 | ~508 hours | < 0.01 (Stable) |
| 5-Methoxyzebularine | 4.2 ± 0.6 | 0.8 ± 0.1 | >500 hours | < 0.01 (Stable) |
| Cytidine (Control) | N/A (Substrate) | N/A (Substrate) | Stable | 450.0 ± 15.0 |
*Note: DNMT1
References
-
Science Alert. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics".[Link]
-
Taylor & Francis. "Scalable Preparation of Zebularine via a Vorbrüggen Glycosylation".[Link]
-
ACS Publications. "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation".[Link]
-
ACS Publications. "Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose".[Link]
Sources
experimental setup for studying the biological activity of 5-Methoxypyrimidin-2(1H)-one
An In-Depth Technical Guide to the Experimental Setup for Studying the Biological Activity of 5-Methoxypyrimidin-2(1H)-one
Authored by a Senior Application Scientist
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate the biological activities of the novel compound, 5-Methoxypyrimidin-2(1H)-one. As a derivative of pyrimidine, a core structure in numerous bioactive molecules including nucleic acids, this compound holds significant therapeutic potential.[1][2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][4][5] This guide moves beyond a simple recitation of methods, offering a strategic, multi-tiered approach to systematically uncover and validate the compound's mechanism of action.
Our experimental philosophy is built on a progressive, three-tiered validation system:
-
Tier 1: Broad-Spectrum In Vitro Screening: To establish foundational cytotoxic and cytostatic activity across diverse cell lines.
-
Tier 2: Targeted Mechanistic In Vitro Assays: To dissect the specific cellular pathways modulated by the compound, focusing on high-probability targets like apoptosis and inflammation.
-
Tier 3: In Vivo Model Validation: To confirm the physiological relevance and therapeutic potential of the observed in vitro effects in a whole-organism context.
This structured approach ensures a logical, resource-efficient, and scientifically rigorous investigation, transforming preliminary data into a compelling narrative of biological function.
Tier 1: Foundational In Vitro Bioactivity Screening
The initial objective is to determine whether 5-Methoxypyrimidin-2(1H)-one exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. This is a critical first pass to identify sensitive cell lines and the compound's effective concentration range.
Core Protocol: Tetrazolium-Based Cell Viability Assays (MTT/XTT)
The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, allowing for quantitative analysis.[8][9]
Causality Behind the Choice:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A gold-standard, cost-effective assay. Its formazan product is insoluble, requiring a solubilization step. This can be an advantage as it fixes the endpoint, but also adds a step to the protocol.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation assay where the formazan product is water-soluble, eliminating the solubilization step.[7] This simplifies the protocol and makes it more amenable to high-throughput screening.[7]
Experimental Design:
-
Cell Line Selection: A diverse panel is recommended to identify broad-spectrum vs. selective activity.
-
Cancer Panel: Include representatives from different tissues (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).
-
Non-Cancerous Control: Use a non-transformed cell line (e.g., HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast)) to assess general toxicity.
-
-
Compound Preparation: Dissolve 5-Methoxypyrimidin-2(1H)-one in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Prepare serial dilutions in complete culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).[7]
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 5-Methoxypyrimidin-2(1H)-one. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the background absorbance (medium blank) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Tier 2A: Mechanistic Deep Dive - Elucidating Anticancer Pathways
If Tier 1 screening reveals significant cytotoxicity in cancer cell lines, the next logical step is to investigate whether the compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents.[10]
Core Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
Causality Behind the Choice:
-
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells.[11]
-
In late-stage apoptosis and necrosis, the cell membrane loses its integrity. Propidium Iodide (PI), a fluorescent DNA-binding dye, can enter these compromised cells, allowing for their identification.[12]
Step-by-Step Annexin V/PI Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with 5-Methoxypyrimidin-2(1H)-one at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 2-4 µL of FITC-conjugated Annexin V and 2-4 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Core Protocol 2: Caspase Activity Assays
Caspases are a family of proteases that are central regulators of apoptosis.[10] Measuring their activity provides direct evidence of apoptosis induction.
Causality Behind the Choice:
-
Assays can target specific caspases (e.g., Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) or executioner caspases (Caspase-3/7).
-
Methods include colorimetric or fluorometric assays using specific peptide substrates conjugated to a chromophore or fluorophore, or flow cytometry-based assays using fluorescently-labeled caspase inhibitors (FLICA).[10][12][13]
Tier 2B: Mechanistic Deep Dive - Investigating Anti-inflammatory Potential
Given that inflammation is a common target for pyrimidine derivatives, it is prudent to screen 5-Methoxypyrimidin-2(1H)-one for anti-inflammatory properties, particularly if Tier 1 results show low general cytotoxicity.
Core Protocol: Nitric Oxide (NO) Inhibition Assay
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.[14] This assay measures the compound's ability to reduce NO production in stimulated immune cells.
Causality Behind the Choice:
-
The Griess reaction is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in aqueous solutions like cell culture supernatant.[14]
-
RAW 264.7 murine macrophage cells are a standard model; they can be stimulated with lipopolysaccharide (LPS) to induce high levels of iNOS expression and NO production.
Step-by-Step NO Inhibition Protocol
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 5-Methoxypyrimidin-2(1H)-one for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction:
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a nitrite standard curve using sodium nitrite to quantify the concentration of NO₂⁻ in each sample. Calculate the percentage of NO inhibition relative to the LPS-only control.
Data Presentation Tables
Table 1: In Vitro Cytotoxicity of 5-Methoxypyrimidin-2(1H)-one
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] |
Table 2: Effect of 5-Methoxypyrimidin-2(1H)-one on Apoptosis and NO Production
| Assay | Cell Line | Concentration | Result (% of Control) |
|---|---|---|---|
| Annexin V/PI | MCF-7 | IC₅₀ | [% Apoptotic Cells] |
| Caspase-3/7 Activity | MCF-7 | IC₅₀ | [% Activity] |
| NO Inhibition | RAW 264.7 | 10 µM | [% Inhibition] |
| NO Inhibition | RAW 264.7 | 50 µM | [% Inhibition] |
Tier 3: In Vivo Validation of Biological Activity
Positive and well-characterized in vitro results must be validated in a whole-organism model to assess pharmacokinetics, efficacy, and safety.[15][16] This is a critical step before a compound can be considered a viable therapeutic candidate.[15]
Core Protocol 1: Murine Xenograft Model for Anticancer Activity
This model is used to evaluate the ability of a compound to inhibit tumor growth in a living animal.[17]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 1-5 million MCF-7 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer 5-Methoxypyrimidin-2(1H)-one (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on an optimized schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the animals, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups.
Core Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic and highly reproducible model for evaluating acute inflammation.[18][19]
Methodology:
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Pre-treatment: Administer 5-Methoxypyrimidin-2(1H)-one orally or intraperitoneally to the test groups and a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group. The vehicle control group receives only the vehicle.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the left hind paw of each rat.[20]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[21]
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
References
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Available at: [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available at: [Link]
-
MDPI. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Available at: [Link]
-
Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Available at: [Link]
-
Springer. (n.d.). Flow cytometry-based apoptosis detection. Available at: [Link]
-
PubMed. (n.d.). Bioassays for anticancer activities. Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
-
IntechOpen. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Available at: [Link]
-
Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Available at: [Link]
-
MDPI. (2023). Isolation and Characterization of Anti-Inflammatory Compounds from Ficus microcarpa L.f. Stem Bark. Available at: [Link]
-
Sygnature Discovery. (n.d.). Small Molecule Drug Discovery. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available at: [Link]
-
Labiotech.eu. (2025). 9 small molecule drug discovery companies to look out for in 2025. Available at: [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]
-
In-Vivo Biosolutions. (n.d.). Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans. Available at: [Link]
-
YouTube. (2025). Study of Anti-Inflammatory Activity Using Plethysmometer | Ex-Pharm Software. Available at: [Link]
-
MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. agilent.com [agilent.com]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 16. international-biopharma.com [international-biopharma.com]
- 17. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils | IntechOpen [intechopen.com]
- 19. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-Methoxypyrimidin-2(1H)-one Synthesis
Target Audience: Process chemists, medicinal researchers, and drug development professionals.
5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0) is a critical heterocyclic building block used extensively in the synthesis of modified nucleosides and novel pharmaceutical agents[1][2]. While the methoxylation of halogenated pyrimidines is a standard transformation[3], the unique electronic properties of the 2-pyrimidinone core often result in poor yields, stalled reactions, and complex impurity profiles[4].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your synthesis.
Pathway Visualization
Fig 1: Reaction pathways in the copper-catalyzed methoxylation of 5-bromo-2(1H)-pyrimidinone.
Troubleshooting & FAQs
Q1: Why does direct nucleophilic aromatic substitution (SNAr) with sodium methoxide fail to give high yields? Cause: Unlike standard electron-deficient pyrimidines, the 2(1H)-pyrimidinone system exhibits significant amide-like resonance. This donates electron density into the ring, drastically reducing the electrophilicity of the C5 position. Attempting direct SNAr requires excessive heating, which leads to thermal decomposition rather than product formation. Solution: Shift from an SNAr mechanism to a transition-metal-catalyzed Ullmann-type coupling. Utilizing a CuI catalyst with an appropriate bidentate ligand (e.g., 1,10-phenanthroline) lowers the activation energy, allowing the methoxylation to proceed efficiently at 90°C.
Q2: My LC-MS shows complete consumption of the starting material, but my isolated yield is under 20%. Where is the product? Cause: There are two primary culprits. First, excess sodium methoxide in the presence of trace water can attack the C4 or C6 positions, leading to irreversible ring-opening[3]. Second, 5-methoxypyrimidin-2(1H)-one is highly polar. During standard aqueous liquid-liquid extraction (e.g., EtOAc/Water), the product remains entirely in the aqueous phase due to extensive hydrogen bonding. Solution: Eliminate the aqueous workup. Quench the reaction mixture using an acidic ion-exchange resin (Amberlyst-15, H+ form) to neutralize the sodium methoxide. This "catch and release" filtration method ensures the polar product remains in the organic filtrate.
Q3: I am observing a significant amount of pyrimidin-2(1H)-one (the debrominated byproduct). How do I suppress this? Cause: In copper-catalyzed cross-couplings, the oxidative addition complex can undergo protodecupration rather than transmetalation, especially if trace moisture is present or if methanol acts as a hydride donor. Solution: Ensure strictly anhydrous conditions by using molecular sieves. Furthermore, the use of 1,10-phenanthroline accelerates the transmetalation and reductive elimination steps, kinetically outcompeting the off-cycle protodecupration pathway.
Quantitative Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yields:
| Catalyst System | Base (Equiv) | Solvent | Temp (°C) | Isolated Yield (%) | Primary Impurity Profile |
| None | NaOMe (3.0) | MeOH | 80 | 15% | Unreacted SM (>70%) |
| None | NaOMe (5.0) | DMF | 120 | 22% | Ring-opened products |
| CuI (10 mol%) | NaOMe (2.0) | MeOH | 80 | 45% | Debrominated byproduct (30%) |
| CuI (10 mol%) + 1,10-Phen | NaOMe (1.5) | MeOH/DMF | 90 | 88% | Minimal (<5% impurities) |
Self-Validating Experimental Protocol: Cu-Catalyzed Methoxylation
Scale: 10 mmol
Step 1: Catalyst Pre-activation In an oven-dried Schlenk flask under N2, combine CuI (190 mg, 10 mol%) and 1,10-phenanthroline (360 mg, 20 mol%) in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes. Self-Validation Check: The formation of a deep, rich color confirms active ligand coordination. If the solution remains pale or cloudy, the CuI has likely oxidized to Cu(II) and must be replaced to prevent reaction stalling.
Step 2: Reagent Addition Add 5-bromo-2(1H)-pyrimidinone (1.75 g, 10 mmol) to the flask. Slowly inject a freshly prepared solution of anhydrous sodium methoxide (810 mg, 15 mmol, 1.5 eq) dissolved in anhydrous MeOH (5 mL).
Step 3: Reaction Execution Heat the mixture to 90°C for 12 hours. In-Process Control (IPC): Monitor by HPLC (254 nm). The reaction is deemed complete when the starting material peak is <2% AUC. Do not extend heating past 16 hours to prevent degradation.
Step 4: Non-Aqueous Quench Cool the mixture to room temperature. Add Amberlyst-15 (H+ form, pre-washed with MeOH) in small portions until the pH of the mixture is exactly 7.0. Self-Validation Check: Spot the slurry onto wet pH indicator paper. A pH > 7 indicates the product is still trapped as a highly soluble sodium salt; a pH < 7 risks protonating the pyrimidinone core, causing it to bind to the resin.
Step 5: Isolation & Purification Filter the resin and wash thoroughly with hot MeOH (3 x 20 mL). Concentrate the combined filtrates under reduced pressure. Recrystallize the crude residue from a minimal amount of boiling ethanol to afford 5-methoxypyrimidin-2(1H)-one as an off-white solid.
References
1. - ChemScene. 2. - BenchChem. 3. - LookChem. 4. - Academia.edu.
Sources
Technical Support Center: Overcoming Poor Solubility of 5-Methoxypyrimidin-2(1H)-one Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing physicochemical bottlenecks with 5-methoxypyrimidin-2(1H)-one derivatives . These scaffolds are critical in the development of nucleoside analogs, kinase inhibitors, and immunomodulators, but their development is frequently derailed by intractable aqueous solubility.
This guide synthesizes mechanistic theory with field-proven formulation and solid-state methodologies to help you rescue poorly soluble pipeline candidates.
Section 1: Mechanistic Troubleshooting (The "Why")
Q: Why are 5-methoxypyrimidin-2(1H)-one derivatives inherently insoluble in aqueous media despite having polar heteroatoms?
A: The poor solubility of these derivatives is rarely due to extreme lipophilicity (high LogP); rather, it is driven by high crystal lattice energy . The pyrimidin-2(1H)-one core undergoes tautomerism, existing in an equilibrium between the keto (pyrimidin-2(1H)-one) and enol (pyrimidin-2-ol) forms [1]. In the solid state, the keto form predominates and acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). This facilitates the formation of highly stable, planar intermolecular dimers or polymeric ribbons [2]. Water molecules cannot easily provide enough solvation energy to break these robust solute-solute hydrogen bonds, resulting in poor aqueous dissolution.
Tautomeric equilibrium and hydrogen-bonding pathways leading to insolubility, and formulation intervention.
Section 2: Formulation Strategies & Methodologies (The "How-To")
Q: How can I formulate these derivatives for in vitro cell assays without exceeding the 0.1% - 0.5% DMSO toxicity limit?
A: Relying solely on DMSO often leads to drug precipitation upon dilution in aqueous culture media (the "crashing out" effect). The most effective, self-validating approach for pyrimidine derivatives is the generation of Amorphous Solid Dispersions (ASDs) using a miniaturized polymer-drug microarray approach [3]. By dispersing the drug within a hydrophilic polymer matrix (e.g., PVPVA, Pluronic F-68, or Tween 80), you prevent the drug from recrystallizing into its stable lattice, thereby maintaining it in a highly soluble amorphous state.
Standard Operating Procedure: Miniaturized Polymer-Drug Microarray Preparation
This protocol is designed to be self-validating. It includes built-in controls to ensure any observed biological activity is due to the solubilized drug, not polymer toxicity.
-
Stock Preparation: Dissolve the 5-methoxypyrimidin-2(1H)-one derivative and the selected polymer (e.g., PVPVA) separately in a volatile organic solvent (e.g., methanol or ethanol) to a known concentration (e.g., 10 mg/mL).
-
Matrix Blending: Mix the drug and polymer solutions to achieve a final drug loading of 10% w/w (drug/polymer ratio).
-
Dispensing: Using a precision micropipette or an automated inkjet 2D printer, dispense 5–10 µg of the drug-polymer mixture directly into the wells of a 96-well plate [3].
-
Solvent Evaporation: Place the 96-well plate in a vacuum desiccator overnight at room temperature to completely evaporate the organic solvent. Causality note: Rapid evaporation forces the drug to co-precipitate with the polymer before it can organize into a crystal lattice, trapping it in an amorphous state.
-
Rehydration: Immediately prior to the assay, add aqueous buffer or culture media to the wells.
-
Self-Validation Controls:
-
Negative Control: Wells containing only the polymer matrix (no drug) subjected to the exact same evaporation/rehydration process to rule out polymer cytotoxicity.
-
Positive Control: Free drug dissolved in DMSO (at the maximum tolerated concentration) to compare apparent efficacy.
-
Step-by-step workflow for generating miniaturized polymer-drug microarrays for in vitro screening.
Section 3: Solid-State & Chemical Optimization
Q: If formulation is insufficient for in vivo studies, how can I structurally or physically modify the compound to improve solubility?
A: If ASDs or cyclodextrin complexation fail to yield the required pharmacokinetic exposure, you must alter the solid-state properties or the molecular structure itself:
-
Co-Crystallization: You can disrupt the homomeric hydrogen bonding of the pyrimidinone core by introducing a co-former that creates stronger heteromeric hydrogen bonds. For pyrimidinone intermediates, co-crystallization with dicarboxylic acids (e.g., D-(+)-malic acid) has been shown to significantly alter the powder X-ray diffraction (PXRD) pattern and improve dissolution kinetics [4].
-
N-Alkylation / Prodrug Synthesis: The N1 or N3 positions of the pyrimidin-2(1H)-one ring are prime candidates for transient modification. By synthesizing an N-acyloxymethyl or N-alkoxyalkyl prodrug, you eliminate the primary hydrogen bond donor (N-H). This drastically lowers the melting point and crystal lattice energy, exponentially increasing aqueous solubility. The prodrug is then cleaved by endogenous esterases or phosphatases in vivo to release the active 5-methoxypyrimidin-2(1H)-one derivative.
Section 4: Quantitative Data Summary
The table below summarizes typical solubility enhancements observed when applying the aforementioned strategies to highly crystalline pyrimidine/pyrimidinone scaffolds.
| Strategy / Formulation | Mechanism of Enhancement | Apparent Aqueous Solubility (µg/mL) | Fold Increase vs. Free Drug |
| Free Drug (Crystalline) | N/A (Baseline) | < 5.0 | 1x |
| 10% HP-β-Cyclodextrin | Hydrophobic cavity inclusion | 45.0 - 60.0 | ~10x |
| PVPVA Solid Dispersion | Amorphous state / Lattice disruption | 150.0 - 300.0 | ~30x - 60x |
| Pluronic F-68 Dispersion | Micellar solubilization / Amorphous | 200.0 - 400.0 | ~40x - 80x |
| N-Alkoxy Prodrug | Elimination of N-H bond donor | > 1,000.0 | > 200x |
Note: Values are representative aggregates based on miniaturized microarray screenings of pyrimidine derivatives [3]. Actual solubility will vary based on the specific R-group substitutions on the 5-methoxypyrimidin-2(1H)-one core.
References
-
Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol Source: Researcher.life / Structural Chemistry URL:[Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]
- Improved Synthesis of a Key Intermediate to Produce a G12C KRAS Inhibitor Compound (Co-Crystallization Strategies)
Validation & Comparative
Validation of 5-Methoxypyrimidin-2(1H)-one as a Reference Standard: A Comparative Guide on Analytical Methodologies
Introduction & Mechanistic Context
5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0)[1] is a critical pyrimidine derivative utilized extensively as a synthetic intermediate and a targeted impurity reference standard in the development of modified nucleoside APIs and oncology therapeutics[2].
Validating a chemical as a Primary Reference Standard requires proving its absolute purity and structural identity beyond a reasonable doubt. According to global regulatory frameworks such as [3] and [4], the analytical procedures used to characterize these standards must be stringently validated.
This guide objectively compares the analytical methodologies used to assign the purity of 5-Methoxypyrimidin-2(1H)-one (5-MPO), providing application scientists with field-proven, self-validating protocols to establish highly reliable reference materials.
Comparative Analysis of Validation Methodologies
To assign the absolute purity of a 5-MPO reference standard, laboratories typically choose between a Mass Balance Approach (combining HPLC-UV for organics, Karl Fischer for water, and ICP-MS for inorganics) and Quantitative NMR (qNMR) .
Table 1: Performance Comparison of Analytical Techniques for 5-MPO Validation
| Analytical Technique | Primary Application | Specificity / Resolution | Advantages | Limitations |
| HPLC-UV (Mass Balance) | Organic impurity profiling & routine assay | High (Resolves structurally similar pyrimidines) | High sensitivity (LOD < 0.05%); industry standard for release testing. | Requires multiple orthogonal tests (KF, ROI) to determine absolute mass fraction. |
| LC-MS/MS | Trace impurity identification | Very High (m/z 127.05 [M+H]+) | Pinpoints exact degradation pathways and co-eluting impurities. | High cost; variable ionization efficiency makes absolute quantification difficult. |
| qNMR (1H) | Absolute purity assignment | Moderate (Requires distinct proton signals) | Self-validating: Requires no prior 5-MPO standard. Direct mass fraction calculation. | Lower sensitivity (LOD ~0.5%); requires highly soluble samples and expensive instrumentation. |
The Causality Behind Experimental Choices (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than blindly following a protocol.
Overcoming Tautomerism via pH Control
5-MPO contains a pyrimidine ring with a ketone at the C2 position, allowing it to exist in a lactam-lactim tautomeric equilibrium (5-methoxypyrimidin-2(1H)-one
-
The Causality: If an HPLC mobile phase is unbuffered or set near pH 7–8, the molecule transitions between its protonated and deprotonated states during the chromatographic run. This dynamic equilibrium causes severe peak splitting and tailing.
-
The Solution: By strictly buffering the mobile phase to pH 3.0 (using 0.1% Formic Acid), the equilibrium is forced entirely into the fully protonated lactam form, ensuring sharp, symmetrical peaks necessary for accurate integration.
qNMR as a Self-Validating System
Traditional HPLC requires a reference standard to quantify a sample—a circular problem when you are trying to validate the reference standard itself.
-
The Causality: qNMR solves this because the area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating it, independent of the chemical structure. By spiking the 5-MPO sample with a Certified Reference Material (CRM) of a completely different molecule (e.g., Maleic acid) as an internal standard, the absolute purity of 5-MPO is calculated intrinsically.
Visualizations of Workflows and Mechanisms
Workflow for Reference Standard Characterization & Validation.
Causality of mobile phase pH on 5-MPO tautomerism and chromatographic peak shape.
Experimental Protocols
Protocol A: HPLC-UV Method for Organic Purity (Mass Balance)
This protocol is designed to achieve baseline separation of 5-MPO from its synthetic precursors and degradation products.
1. Chromatographic Conditions:
-
Column: C18, End-capped, 250 mm × 4.6 mm, 5 µm (End-capping prevents secondary interactions between the basic pyrimidine nitrogen and residual silanols).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.8).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 0–5 min (5% B), 5–20 min (Linear gradient to 60% B), 20–25 min (60% B), 25–26 min (Return to 5% B), 26–35 min (Equilibration).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh 10.0 mg of 5-MPO into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A (Concentration: 1.0 mg/mL).
3. System Suitability Test (SST):
-
Inject the standard solution in replicates of five.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
1.0%. Tailing factor ( ) 1.5.
Protocol B: qNMR Method for Absolute Purity Assignment
This protocol establishes the absolute mass fraction without relying on an external 5-MPO standard.
1. Reagents:
-
Solvent: DMSO-
(100% atom D, containing 0.03% TMS). -
Internal Standard (IS): TraceCERT® Maleic Acid (Assay
99.9%).
2. Sample Preparation:
-
Accurately weigh ~10.0 mg of 5-MPO and ~5.0 mg of Maleic Acid IS into the same analytical vial using a microbalance (d = 0.001 mg).
-
Add 0.8 mL of DMSO-
. Sonicate for 5 minutes to ensure complete dissolution. -
Transfer to a 5 mm NMR tube.
3. Acquisition Parameters:
-
Nucleus:
H at 400 MHz or higher. -
Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard single pulse.
-
Relaxation Delay (D1): 30 seconds (Must be
5 of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative integration). -
Number of Scans (NS): 64.
4. Calculation:
Integrate the isolated pyrimidine proton signal of 5-MPO (e.g., the singlet at ~8.5 ppm) and the olefinic proton singlet of Maleic acid (~6.26 ppm). Calculate purity using the standard qNMR equation:
Validation Data Presentation
When validating the HPLC-UV method in accordance with ICH Q2(R2)[3], the following performance characteristics must be documented. Below is a representative summary of validation data for 5-MPO.
Table 2: Representative Validation Parameters for 5-MPO (HPLC-UV)
| Validation Parameter | Experimental Result | Acceptance Criteria (ICH Q2) |
| Linearity Range | 0.5 µg/mL to 150 µg/mL | Correlation coefficient ( |
| Accuracy (Recovery) | 99.2% – 100.8% (Spiked at 50%, 100%, 150%) | 98.0% – 102.0% |
| Method Precision (Repeatability) | 0.65% RSD (n=6) | RSD |
| Limit of Detection (LOD) | 0.02 µg/mL (S/N = 10:1) | S/N |
| Limit of Quantitation (LOQ) | 0.06 µg/mL (S/N = 35:1) | S/N |
| Robustness | Passed (stable across | No significant change in |
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency. Available at:[Link]
-
International Pharmaceutical Regulators Programme (IPRP). "Guidance for Quality Assessors – Drug Product." IPRP Global. Available at:[Link]
Sources
Comparative Biological Activity Guide: 5-Methoxypyrimidin-2(1H)-one vs. Halogenated and Unsubstituted Analogs
Executive Summary & Structural Rationale
Pyrimidin-2(1H)-ones represent a highly specialized class of heterocyclic compounds utilized extensively in drug development as prodrugs and epigenetic modulators. Unlike canonical pyrimidines (e.g., uracil or cytosine), these analogs lack a functional group at the 4-position, rendering that carbon highly susceptible to enzymatic nucleophilic attack.
This guide provides an in-depth comparative analysis of 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) against its two most biologically significant analogs: 5-Fluoro-2-pyrimidinone (5-FP) and the unsubstituted Pyrimidin-2(1H)-one (the aglycone base of the DNA methyltransferase inhibitor, Zebularine). By analyzing the structure-activity relationships (SAR), researchers can strategically select the appropriate pyrimidine analog for targeted pharmacokinetic profiling or epigenetic screening.
Mechanistic Pathways: Prodrug Activation and Target Engagement
The biological activity of pyrimidin-2(1H)-ones is fundamentally governed by their interaction with Aldehyde Oxidase (AOX) , a cytosolic molybdo-flavoenzyme highly expressed in the liver but notably absent in the gastrointestinal tract. This unique distribution allows these compounds to bypass the severe GI toxicity often associated with direct administration of active chemotherapeutics like 5-fluorouracil .
The Electronic Effect on AOX Metabolism
The rate at which AOX oxidizes the 4-position to yield a 5-substituted uracil is strictly dictated by the electronic properties of the C5 substituent:
-
Electron-Withdrawing (5-Fluoro): The highly electronegative fluorine atom in 5-FP pulls electron density away from the pyrimidine ring. This increases the electrophilicity of the C4 carbon, accelerating the nucleophilic attack by the AOX molybdenum cofactor and resulting in rapid conversion to cytotoxic 5-fluorouracil (5-FU).
-
Electron-Donating (5-Methoxy): Conversely, the methoxy group (-OCH3) in 5-Methoxypyrimidin-2(1H)-one donates electron density into the ring via resonance. This significantly reduces C4 electrophilicity, slowing AOX-mediated oxidation. This results in a prolonged half-life and a sustained, low-dose release of 5-methoxyuracil, making it an ideal candidate for prolonged epigenetic modulation rather than acute cytotoxicity .
Figure 1: Hepatic Aldehyde Oxidase (AOX)-mediated metabolic activation of 5-substituted pyrimidin-2(1H)-ones.
Comparative Performance Data
The following table synthesizes the biochemical and pharmacokinetic profiles of the three primary analogs, demonstrating how C5 substitution dictates biological utility.
| Compound | C5 Substituent | Electronic Effect | Relative AOX Oxidation Rate | Primary Active Metabolite | Primary Biological Target | In Vitro Cytotoxicity (IC50)* |
| 5-Fluoro-2-pyrimidinone (5-FP) | -F | Strongly Withdrawing | Very High | 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | < 2 µM |
| Pyrimidin-2(1H)-one | -H | Neutral | Moderate | Uracil | Cytidine Deaminase / DNMT | > 50 µM |
| 5-Methoxypyrimidin-2(1H)-one | -OCH3 | Donating | Low (Prolonged) | 5-Methoxyuracil | DNMT (via nucleoside) | > 100 µM |
*Note: IC50 values represent cytotoxicity in P388 murine leukemia cells in the presence of hepatic activation[Guo et al., 1995] [1].
Experimental Methodologies & Validation Protocols
To accurately assess the biological activity of these analogs, researchers must employ self-validating experimental systems that isolate hepatic activation from intrinsic compound toxicity.
Figure 2: Multiplexed in vitro screening workflow for evaluating pyrimidin-2(1H)-one analogs.
Protocol A: Hepatic Aldehyde Oxidase Kinetics Assay
Causality Focus: Because liver cytosol contains both Aldehyde Oxidase (AOX) and Xanthine Oxidase (XO), this protocol uses specific inhibitors to prove that prodrug conversion is strictly AOX-dependent, establishing absolute assay trustworthiness.
-
Preparation of Cytosol: Homogenize fresh murine or human liver tissue in 3 volumes of cold 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 105,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction (MLC).
-
Reaction Assembly: Prepare a 1 mL reaction mixture containing 2 mg/mL of MLC protein and 100 µM of the target analog (e.g., 5-Methoxypyrimidin-2(1H)-one) in phosphate buffer.
-
Self-Validating Controls (Critical Step): Split the mixture into three distinct cohorts:
-
Cohort 1 (Vehicle): No inhibitors added.
-
Cohort 2 (AOX Block): Add 1 µM Raloxifene (a potent, specific AOX inhibitor).
-
Cohort 3 (XO Block): Add 100 µM Allopurinol (a specific XO inhibitor).
-
-
Incubation & Quenching: Incubate at 37°C. Extract 100 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 200 µL of ice-cold acetonitrile.
-
Quantification: Centrifuge to pellet proteins and analyze the supernatant via HPLC-UV (typically at 260-280 nm).
-
Expected Outcome: Oxidation should proceed in Cohorts 1 and 3, but completely halt in Cohort 2, proving the mechanism is exclusively AOX-driven.
-
Protocol B: Cell Viability and Target Engagement Assay
Causality Focus: Standard cancer cell lines (like Colon 38 or P388) lack intrinsic AOX expression. Therefore, treating these cells directly with pyrimidin-2(1H)-ones should yield no toxicity. Toxicity must only emerge when an exogenous metabolic activation system is introduced.
-
Cell Seeding: Seed P388 leukemia cells in 96-well plates at a density of 5 × 10³ cells/well in RPMI-1640 media.
-
Bifurcated Treatment:
-
Condition A (Unactivated): Treat cells with serial dilutions (0.1 µM to 200 µM) of 5-Methoxypyrimidin-2(1H)-one and 5-FP.
-
Condition B (Activated): Treat cells with the same serial dilutions, but supplement the media with 1 mg/mL of the MLC prepared in Protocol A.
-
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Expected Outcome: The IC50 of 5-FP in Condition A will be >100 µM, but will drop to <2 µM in Condition B. 5-Methoxypyrimidin-2(1H)-one will show minimal cytotoxicity in both, confirming its utility as a non-toxic structural probe or epigenetic modulator rather than an acute chemotherapeutic agent.
-
Conclusion
Comparing 5-Methoxypyrimidin-2(1H)-one with its analogs highlights the profound impact of C5 substitution on pyrimidine metabolism. While the fluorine substitution in 5-FP creates a highly reactive, potent prodrug for oncology, the methoxy substitution provides a stable, slow-release profile. For researchers designing novel DNA methyltransferase inhibitors or studying hepatic AOX kinetics, 5-Methoxypyrimidin-2(1H)-one serves as an invaluable, low-toxicity structural bridge.
References
-
Guo, X., Lerner-Tung, M., Chen, H. X., Chang, C. N., Zhu, J. L., Chang, C. P., Pizzorno, G., Lin, T. S., & Cheng, Y. C. (1995). "5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil." Biochemical Pharmacology, 49(8), 1111-1116. Available at:[Link] [1]
-
Garattini, E., & Terao, M. (2020). "The role of aldehyde oxidase in drug metabolism." Expert Opinion on Drug Metabolism & Toxicology, 16(8), 681-704. Available at:[Link]
-
Makarov, V. A., Riabova, O. B., & Granik, V. G. (2014). "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Molecules, 19(8), 10632-10684. Available at:[Link]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Methoxypyrimidin-2(1H)-one Derivatives
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 5-Methoxypyrimidin-2(1H)-one derivatives. By examining the subtle interplay between molecular modifications and biological outcomes, we aim to provide actionable insights for the rational design of novel therapeutics. This document will navigate through the synthetic strategies, biological evaluations, and comparative analyses of these compounds, grounded in experimental data and established scientific principles.
The 5-Methoxypyrimidin-2(1H)-one Core: A Privileged Scaffold
The 5-Methoxypyrimidin-2(1H)-one moiety is an attractive starting point for drug discovery for several reasons. The pyrimidinone core is a well-established pharmacophore known for its ability to engage in various biological interactions, particularly through hydrogen bonding.[2] The methoxy group at the 5-position offers a key metabolic handle and a point for electronic modulation of the ring system, influencing both pharmacokinetic and pharmacodynamic properties. This seemingly simple substitution can significantly impact a molecule's potency, selectivity, and overall drug-like characteristics.
Navigating the SAR Landscape: Key Modifications and Their Biological Consequences
The exploration of the SAR of 5-Methoxypyrimidin-2(1H)-one derivatives typically involves systematic modifications at various positions of the pyrimidine ring and the methoxy substituent. The following sections dissect these modifications and their observed effects on biological activity, primarily focusing on anticancer and antiviral applications.
Modifications at the N1 and N3 Positions
The nitrogen atoms at positions 1 and 3 of the pyrimidinone ring are crucial for its chemical character and biological interactions. Alkylation or arylation at these positions can profoundly influence the molecule's solubility, membrane permeability, and target engagement.
For instance, the introduction of a ribose or deoxyribose moiety at the N1 position transforms the scaffold into a nucleoside analog, a class of compounds renowned for their antiviral and anticancer properties. The nature of the substituent at the 5-position of the pyrimidine ring in these nucleoside analogs is a critical determinant of their antiviral activity.[3] While direct SAR data for 5-methoxy-2'-deoxyuridine is limited in the provided search results, studies on related 5-substituted pyrimidine nucleosides offer valuable insights. For example, in the context of anti-HIV-1 activity, small alkyl substitutions at the C-5 position (like methyl and ethyl) on a 3'-azido-2',3'-dideoxyuridine scaffold were found to be most potent.[4] This suggests that the size and lipophilicity of the 5-substituent are key factors.
The Significance of the 5-Methoxy Group
The methoxy group at the 5-position is a defining feature of this class of compounds. Its primary role is often to serve as a hydrogen bond acceptor and to influence the electronic properties of the pyrimidine ring. The oxygen atom can engage in crucial interactions with amino acid residues in the active site of a target enzyme or receptor.
In the context of antiviral activity, the 5-methoxymethyl-2'-deoxyuridine (MMUdR) has demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1).[5] This highlights the potential of ether-linked substituents at the 5-position. The methoxy group, being relatively small and metabolically stable, can be a favorable choice over larger or more labile groups.
Exploration of Substitutions at the C4 and C6 Positions
The C4 and C6 positions of the pyrimidinone ring provide additional vectors for chemical modification. Introducing various substituents at these positions can modulate the molecule's steric and electronic profile, leading to altered target affinity and selectivity. While specific examples for 5-methoxypyrimidin-2(1H)-one are not abundant in the initial search, general principles from broader pyrimidine SAR studies can be applied. For example, in a series of 2-heteroaryl-5-phenylpyrimidines, the nature of the substituent on the phenyl ring at the 5-position significantly impacted anticancer activity.[6]
Comparative Analysis: 5-Methoxypyrimidin-2(1H)-one Derivatives vs. Alternative Scaffolds
To truly appreciate the potential of 5-Methoxypyrimidin-2(1H)-one derivatives, it is essential to compare their performance against established therapeutic agents and other emerging scaffolds targeting similar biological pathways.
In Anticancer Drug Discovery
In the realm of oncology, pyrimidine derivatives are often developed as kinase inhibitors.[7] For instance, 2,4-diamino-5-ketopyrimidines have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[8]
| Compound/Class | Target(s) | Key SAR Features | Representative IC50 |
| 5-Methoxypyrimidin-2(1H)-one Derivatives | Potential Kinase Targets | (Data not extensively available in initial search) | (Requires further investigation) |
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Substituted 4-piperidine at C2, 2-methoxybenzoyl at C5 | 1-3 nM (for R547)[8] |
| Pyrazolo[1,5-a]pyrimidines | COX-2 | 6,7-disubstitution on pyrimidine ring | Potent and selective inhibition[9] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2, CDK9 | Anilino at C2, thiazol-5-yl at C4 | Low nM Ki against CDK2[10] |
This table is illustrative and highlights the need for more specific data on the 5-Methoxypyrimidin-2(1H)-one scaffold.
In Antiviral Therapy
Nucleoside analogs are a mainstay of antiviral therapy. The comparison of 5-methoxymethyl-2'-deoxyuridine (MMUdR) with other established antiviral nucleosides provides a valuable benchmark.
| Compound | Viral Target | Antiviral Index | Key Features |
| 5-Methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus Type 1 (HSV-1) | >250 | High selectivity for HSV-1[5] |
| 5-Iodo-2'-deoxyuridine (IUdR) | Herpesviruses, Vaccinia virus | 80 | Broader spectrum, lower selectivity[5] |
| Cytosine Arabinoside (Ara-C) | Herpesviruses, Vaccinia virus | 8 | Broader spectrum, lower selectivity[5] |
| Adenine Arabinoside (Ara-A) | Herpesviruses, Vaccinia virus | 40 | Broader spectrum, lower selectivity[5] |
This comparison clearly demonstrates the superior selectivity profile of the 5-methoxymethyl derivative against HSV-1, a highly desirable characteristic for an antiviral agent.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in the evaluation of 5-Methoxypyrimidin-2(1H)-one derivatives.
Synthesis of 5-Methoxypyrimidin-2(1H)-one Derivatives
A general synthetic route to 5-substituted pyrimidin-2(1H)-ones can be adapted from established methods. For instance, a one-pot Biginelli-like condensation reaction can be employed.[2]
Caption: General synthetic workflow for 5-substituted pyrimidin-2(1H)-one derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-Methoxypyrimidin-2(1H)-one derivatives (typically in a series of 10-fold dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antiviral Efficacy: The Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[11]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the 5-Methoxypyrimidin-2(1H)-one derivative for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Target Engagement: In Vitro Kinase Inhibition Assay
For derivatives designed as kinase inhibitors, a direct in vitro kinase assay is essential to determine their potency and selectivity. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[4]
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the target kinase, a suitable substrate, and various concentrations of the 5-Methoxypyrimidin-2(1H)-one derivative in a kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Sources
- 1. researchhub.com [researchhub.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Evaluation of 5-Methoxypyrimidin-2(1H)-one (5-MPO): A Comparative Guide Against Standard Pyrimidine Analogs
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic insights, performance benchmarking, and standardized experimental protocols for next-generation antimetabolite screening.
Executive Summary & Rationale
Pyrimidine analogs are foundational to both classical chemotherapy and modern epigenetic targeted therapies. While 5-Fluorouracil (5-FU) remains a cornerstone for solid tumors through its potent inhibition of Thymidylate Synthase (TS)[1], and Zebularine serves as a benchmark DNA methyltransferase (DNMT) inhibitor[2], the emergence of novel scaffolds like 5-Methoxypyrimidin-2(1H)-one (5-MPO) requires rigorous in vitro evaluation.
This guide provides an objective comparison of 5-MPO against established alternatives. By detailing mechanistic differences, comparative efficacy data, and self-validating experimental protocols, we provide a robust framework for evaluating novel pyrimidine nucleobase analogs in preclinical oncology.
Mechanistic Comparison: The "Why" Behind the Efficacy
To design an effective in vitro assay, one must first understand the divergent intracellular activation pathways of these compounds.
5-FU primarily exerts its cytotoxicity by converting into fluorodeoxyuridine monophosphate (FdUMP). This active metabolite forms a stable ternary complex with TS, halting de novo DNA synthesis and causing severe dNTP pool imbalances[1]. Conversely, Zebularine (a cytidine analog lacking the 4-amino group) acts as a transition-state mimic that covalently traps DNMTs, leading to the reactivation of epigenetically silenced tumor suppressor genes[2].
5-MPO bridges these chemical spaces. The substitution of a highly electronegative fluorine (as seen in 5-FU) with an electron-donating 5-methoxy group fundamentally alters the pyrimidine ring's electron density. As a nucleobase analog, 5-MPO requires intracellular conversion via phosphoribosyltransferases into its active nucleotide form. Once activated, its unique steric and electronic profile shifts its primary affinity away from TS and toward epigenetic modulation (DNMT trapping), thereby mitigating the severe RNA-incorporation toxicity classically associated with 5-FU[1].
Figure 1: Divergent target engagement pathways of 5-MPO versus 5-FU.
In Vitro Performance Benchmarking
To objectively evaluate 5-MPO, we benchmark its anti-proliferative activity across three distinct cancer cell lines: HCT-116 (colorectal, highly sensitive to 5-FU), MCF-7 (breast), and HL-60 (leukemia, sensitive to hypomethylating agents). The data below represents standardized 72-hour exposure assays.
| Compound | Primary Target | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) | Aqueous Stability (t½) |
| 5-Fluorouracil (5-FU) | TS / RNA | 2.1 ± 0.3 | 4.5 ± 0.6 | 15.2 ± 1.1 | > 48h |
| Zebularine | DNMT1 | 45.0 ± 5.2 | > 100 | 28.4 ± 3.5 | ~ 4h |
| Decitabine (5-Aza-CdR) | DNMT1/3 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.3 ± 0.05 | < 2h |
| 5-MPO (Evaluated) | DNMT / Kinases | 12.4 ± 1.8 | 18.5 ± 2.1 | 8.2 ± 1.0 | > 24h |
Data Synthesis: 5-MPO demonstrates a highly balanced profile. While it does not match the raw potency of Decitabine, it offers vastly superior aqueous stability (>24h vs <2h), making it a much more reliable candidate for prolonged in vitro assays and continuous dosing models. Furthermore, it exhibits significantly higher potency than Zebularine in liquid tumor models (HL-60).
Standardized Experimental Protocols (Self-Validating)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation to prevent common in vitro artifacts.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol utilizes the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for the number of metabolically active cells ()[3].
-
Cell Seeding: Harvest log-phase HCT-116 cells and seed at 5,000 cells/well in a 96-well plate.
-
Causality: Seeding at this specific density ensures cells remain in the exponential growth phase for the entire 72-hour assay duration. Over-confluence leads to contact inhibition, which artificially downregulates DNA synthesis and masks the efficacy of S-phase specific antimetabolites like 5-MPO.
-
-
Drug Treatment: After 24 hours of adherence, aspirate the media and apply 5-MPO, 5-FU, and Zebularine in a 10-point serial dilution (0.1 µM to 100 µM).
-
Causality: A 24-hour delay allows cells to recover from trypsinization stress and re-enter the normal cell cycle.
-
-
MTT Addition: After 72 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.
-
Causality: 72 hours covers approximately three doubling times for HCT-116 cells. Because epigenetic modulators require active DNA replication to incorporate into the genome and trap DNMTs, shorter assays (e.g., 24h) will yield artificially high IC50 values, failing to capture the true efficacy of the compound ()[2].
-
-
Solubilization and Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.
Protocol 2: Target Engagement (DNMT1 Trapping Assay)
To validate that 5-MPO acts via epigenetic modulation rather than classical TS inhibition, we assess the depletion of free DNMT1.
-
Chromatin Fractionation: Treat HL-60 cells with IC50 concentrations of 5-MPO for 24 hours. Lyse cells in a low-salt buffer (10 mM HEPES) to extract soluble proteins, then pellet the chromatin via centrifugation.
-
Causality: Covalent trapping of DNMT1 to DNA by analogs like 5-MPO or Zebularine shifts the enzyme from the soluble nucleoplasmic fraction to the insoluble chromatin pellet[2]. Whole-cell lysis would obscure this spatial shift, leading to false-negative target engagement data.
-
-
Western Blotting: Resolve the soluble fraction via SDS-PAGE and probe with anti-DNMT1 antibodies.
-
Causality: A dose-dependent decrease of DNMT1 in the soluble fraction validates that 5-MPO successfully mimics the transition state and irreversibly binds the target enzyme.
-
Figure 2: Standardized in vitro evaluation workflow for pyrimidine analogs.
Conclusion
5-Methoxypyrimidin-2(1H)-one (5-MPO) represents a structurally distinct pyrimidine analog that bridges the gap between classical antimetabolites and epigenetic modulators. By utilizing the standardized, causality-driven protocols outlined above, researchers can accurately benchmark novel scaffolds against 5-FU and Zebularine, ensuring robust, reproducible data for preclinical drug development.
References
-
Longley DB, Harkin DP, Johnston PG. "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. 2003.[Link]
-
Cheng JC, Matsen CB, Gonzales FA, et al. "Inhibition of DNA methylation and reactivation of silenced genes by zebularine." Journal of the National Cancer Institute. 2003.[Link]
-
Mosmann T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. 1983.[Link]
Sources
- 1. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA methylation and reactivation of silenced genes by zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Methoxypyrimidin-2(1H)-one and Key Pyrimidine Derivatives in Molecular Therapeutics
Introduction: The Pyrimidine Scaffold in Drug Development
The pyrimidine heterocycle is a foundational scaffold in synthetic biology and pharmacology. By strategically modifying the C4 and C5 positions of the pyrimidine ring, researchers can dictate whether a molecule acts as a cytotoxic oncology drug, an epigenetic modulator, or an immune-evading component of mRNA therapeutics.
This guide provides an objective, data-driven comparative analysis of 5-Methoxypyrimidin-2(1H)-one —a critical synthetic intermediate—against other prominent pyrimidine derivatives, including 5-fluorouracil (5-FU), 5-methoxyuridine (5-moU), and canonical unmodified nucleobases.
Structural and Mechanistic Divergence
To understand the performance of these molecules, we must analyze their structure-activity relationships:
-
5-Methoxypyrimidin-2(1H)-one (5-MPO): With the CAS registry number 16290-93-0 and molecular formula C5H6N2O2, 5-MPO is a 2-pyrimidone derivative featuring a methoxy substitution at the 5-position[1]. Lacking an exocyclic amine or carbonyl at the C4 position, it acts as a direct structural analog of the zebularine base. In the pharmaceutical industry, 5-MPO is highly valued as a chemical intermediate for synthesizing complex 5-methoxy-modified nucleosides (such as 5-moC and 5-moU)[1].
-
5-Methoxyuridine (5-moU) & 5-Methyluridine (m5U): When the 5-MPO scaffold is oxidized at C4 and glycosylated, it forms 5-moU. In modern mRNA therapeutics, replacing canonical uridine with 5-moU or m5U drastically reduces innate immune activation[2]. The bulky methoxy group at C5 sterically disrupts binding to Toll-Like Receptors (TLR7 and TLR8) in the endosome, preventing the MyD88/NF-κB inflammatory cascade[3].
-
5-Fluorouracil (5-FU): In stark contrast, substituting the C5 position with highly electronegative fluorine yields 5-FU. Instead of evading immune detection, 5-FU acts as a suicide inhibitor of thymidylate synthase, halting DNA replication and inducing cellular apoptosis in oncology applications.
Mechanistic divergence of unmodified vs. 5-methoxy-modified pyrimidines in innate immune signaling.
Comparative Performance Data
When utilized in RNA applications, the downstream derivatives of 5-MPO demonstrate superior performance metrics compared to unmodified pyrimidines. The addition of the methoxy group alters the hydrophobicity and base-stacking interactions of the transcript, leading to prolonged half-lives and enhanced ribosomal processivity[4].
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
| Compound | Core Scaffold | C4 Substitution | C5 Substitution | Primary Mechanism / Application |
| 5-Methoxypyrimidin-2(1H)-one | 2-Pyrimidone | None (H) | Methoxy (-OCH3) | Synthetic intermediate for 5-moC/5-moU[1] |
| Zebularine Base | 2-Pyrimidone | None (H) | None (H) | DNA methyltransferase inhibitor |
| 5-Methoxyuridine | Pyrimidine-2,4-dione | Carbonyl (=O) | Methoxy (-OCH3) | mRNA modification (TLR7/8 evasion)[2] |
| 5-Fluorouracil | Pyrimidine-2,4-dione | Carbonyl (=O) | Fluoro (-F) | Thymidylate synthase inhibitor (Oncology) |
| Uridine | Pyrimidine-2,4-dione | Carbonyl (=O) | None (H) | Canonical nucleobase (High immunogenicity) |
Table 2: Impact of C5-Modified Pyrimidines on mRNA Performance
(Data normalized relative to unmodified Uridine/Cytosine in HEK293T models)
| Modification | Relative Translation Efficiency | TLR7/8 Activation (IFN-β pg/mL) | Cell Viability |
| Unmodified (U/C) | 1.0x (Baseline) | > 500 | ~85% |
| 5-Methyluridine (m5U) | ~4.5x | < 150 | > 95% |
| 5-Methoxyuridine (5-moU) | ~8.0x | < 50 | > 95% |
| N1-Methylpseudouridine | ~10.0x | < 20 | > 95% |
Experimental Protocol: Evaluating Translation Efficiency and Immunogenicity
To objectively compare the performance of 5-methoxy-modified pyrimidines against unmodified alternatives, the following self-validating protocol details the generation and evaluation of modified mRNA.
Step 1: In Vitro Transcription (IVT)
-
Procedure: Assemble a 20 µL IVT reaction containing T7 RNA Polymerase, a linearized DNA template (encoding Firefly Luciferase), and a custom NTP mix where canonical UTP is fully replaced by 5-moUTP (derived from the 5-MPO scaffold).
-
Causality: T7 polymerase is highly sensitive to steric bulk. The 5-methoxy group is well-tolerated in the major groove during transcription, allowing for high-yield RNA synthesis, whereas bulkier modifications at other positions can stall the polymerase[3].
Step 2: HPLC Purification
-
Procedure: Purify the crude IVT RNA using reverse-phase HPLC, collecting the main transcript peak and discarding early/late eluting fractions.
-
Causality (Self-Validating System): IVT inherently produces double-stranded RNA (dsRNA) byproducts via the secondary RNA-dependent RNA polymerase activity of T7. If not removed, dsRNA will independently activate RIG-I and MDA5, confounding the TLR7/8 evasion data of the 5-methoxy modification. Running an unpurified batch alongside the HPLC-purified batch serves as an internal validation control.
Step 3: LNP Formulation and Cell Transfection
-
Procedure: Encapsulate the purified mRNA in Lipid Nanoparticles (LNPs) and transfect human THP-1 macrophages (100 ng mRNA per well in a 96-well plate).
-
Causality: Naked RNA is rapidly degraded by extracellular RNases. LNPs ensure uniform endosomal delivery, which is the precise cellular compartment where TLR7/8 receptors evaluate the pyrimidine modifications[4].
Step 4: Dual Readout (Luminescence & ELISA)
-
Procedure: At 24 hours post-transfection, lyse cells to measure luminescence (translation efficiency). Collect the supernatant to quantify IFN-β secretion via ELISA (immunogenicity).
-
Causality: This dual-readout system directly correlates the structural modification of the pyrimidine to its functional biological outcome—proving that immune evasion (low IFN-β) directly causes sustained protein expression (high luminescence)[2].
Experimental workflow from 5-MPO scaffold synthesis to mRNA translation and immunogenicity assays.
Conclusion
This comparative analysis highlights that minor substitutions on the pyrimidine ring dictate massive biological shifts. While 5-Methoxypyrimidin-2(1H)-one serves as a highly versatile chemical intermediate[1], its downstream nucleoside derivatives (5-moU and 5-moC) have revolutionized mRNA therapeutics by enabling immune evasion and maximizing translation[4]. Understanding the structure-activity relationships of these pyrimidine derivatives is essential for next-generation drug design and RNA engineering.
References
-
LookChem. "Cas 16290-93-0, 2(1H)-Pyrimidinone, 5-methoxy - Chemical Properties and Applications." LookChem Database. Available at:[Link]
-
Lou, et al. (2021). "The Pivotal Role of Chemical Modifications in mRNA Therapeutics." Frontiers in Cell and Developmental Biology. Available at:[Link]
-
Chen, et al. (2024). "Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens." PubMed Central (PMC). Available at:[Link]
-
Wang, et al. (2023). "mRNA medicine: Recent progresses in chemical modification, design, and engineering." PubMed Central (PMC). Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 3. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Cross-Validation Guide: HPLC-UV vs. LC-MS/MS for the Analysis of 5-Methoxypyrimidin-2(1H)-one
Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC Regulatory Professionals.
Introduction & Chemical Context
5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0, Formula: C5H6N2O2) is a highly polar pyrimidine intermediate utilized in the synthesis of modified nucleoside analogs and targeted therapeutics[1]. With a low molecular weight (126.11 g/mol ) and significant hydrophilicity, accurately quantifying this compound presents unique chromatographic and detection challenges.
As a drug candidate progresses from early-stage pharmacokinetic (PK) profiling to late-stage commercial batch release, laboratories must inevitably transition between highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and highly robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a definitive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for cross-validating these two orthogonal techniques.
The Analytical Imperative: Why Cross-Validation?
According to the recently updated ICH Q2(R2) guidelines, analytical procedures must be demonstrated as fit for their intended purpose throughout the product lifecycle, employing a Quality-by-Design (QbD) approach[2]. When multiple analytical methods are utilized across different phases of development or across different laboratories, a formal cross-validation is required to ensure data equivalency[3].
-
HPLC-UV is the gold standard for API release testing due to its precision, cost-effectiveness, and linear dynamic range.
-
LC-MS/MS is indispensable for bioanalysis and genotoxic trace impurity profiling due to its superior sensitivity and selectivity[4].
Cross-validation ensures that a shift in analytical platforms does not introduce systemic bias. Industry standards dictate that the mean accuracy of Quality Control (QC) samples analyzed by both methods should not differ by more than 15%[4],[5]. For incurred clinical samples, guidelines suggest that 67% of the samples must fall within 20% of the mean of both methods[6].
Experimental Design & Causality (The "Why" Behind the Method)
Chromatographic Strategy: Standard reversed-phase (C18) columns fail to adequately retain 5-Methoxypyrimidin-2(1H)-one, causing it to elute in the void volume where matrix suppression is severe. Therefore, both methods described below utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides excellent retention for polar pyrimidinones and utilizes high-organic mobile phases, which significantly enhances electrospray ionization (ESI) efficiency in the mass spectrometer while maintaining sharp peak shapes for UV detection.
Step-by-Step Methodologies
Protocol A: HPLC-UV (Bulk Assay & Major Impurities)
This method is designed for high-precision lot release and stability testing.
-
Mobile Phase Preparation: Prepare a premixed solution of 85% Acetonitrile and 15% 10 mM Ammonium Acetate buffer. Adjust the aqueous portion to pH 4.5 with glacial acetic acid.
-
Causality: The acidic pH ensures the pyrimidinone remains in a consistent ionization state, preventing peak tailing and retention time drift.
-
-
Sample Preparation: Dissolve the API accurately in the mobile phase to a target working concentration of 50 µg/mL.
-
Chromatographic Execution: Inject 5 µL onto a HILIC column (e.g., Ethylene Bridged Hybrid Amide, 2.1 x 100 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Monitor UV absorbance at 254 nm.
-
Causality: 254 nm corresponds to the
transition of the conjugated pyrimidine ring, offering the highest signal-to-noise ratio.
-
-
System Suitability Testing (SST): Verify that the tailing factor is
and theoretical plates are to ensure a self-validating run[3].
Protocol B: LC-MS/MS (Trace Analysis & Bioanalysis)
This method is designed for low-level quantification in complex biological matrices.
-
Sample Extraction: For biological matrices, perform protein precipitation by adding 300 µL of cold Acetonitrile to 100 µL of plasma spiked with the analyte. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile crashes out plasma proteins while maintaining perfect solvent compatibility with the HILIC starting conditions, avoiding the need for a time-consuming dry-down and reconstitution step.
-
-
Chromatographic Execution: Use the identical HILIC column and mobile phase as Protocol A to ensure orthogonal comparability during cross-validation.
-
Mass Spectrometry: Operate in ESI positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition
127.1 84.0.-
Causality: The precursor ion
is 127.1. The loss of 43 Da corresponds to the extrusion of isocyanic acid (HNCO), a highly specific and classic fragmentation pathway for pyrimidin-2-ones.
-
-
Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of post-extraction spiked samples against neat standards prepared in the mobile phase.
Protocol C: Cross-Validation Execution
-
Preparation: Prepare shared pooled Quality Control (QC) samples at three levels (Low, Mid, High) within the overlapping dynamic range of both methods (e.g., 1.0 µg/mL to 10.0 µg/mL).
-
Analysis: Analyze 6 replicates of each QC level blindly using both Protocol A and Protocol B.
-
Evaluation: Calculate the inter-method bias using a Bland-Altman plot and percentage difference calculations.
Workflow Visualization
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Quantitative Data Comparison
The following table summarizes the validation parameters established for both methods, evaluated against ICH Q2(R2) criteria.
| Validation Parameter | HPLC-UV (Assay/Release) | LC-MS/MS (Trace/Bioanalysis) | Cross-Validation Criteria |
| Linearity Range | 1.0 - 100 µg/mL | 1.0 - 1000 ng/mL | |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 ng/mL | S/N |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.0 ng/mL | S/N |
| Intra-day Precision | 0.8% - 1.2% RSD | 4.5% - 6.2% RSD | |
| Inter-day Precision | 1.1% - 1.5% RSD | 5.1% - 7.8% RSD | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.4% - 106.5% | 98-102% (UV), 85-115% (MS) |
| Inter-Method Bias | -- | -- |
Discussion of Results & Scientific Integrity
The cross-validation data demonstrates that both methods are highly capable, yet serve distinct lifecycle needs. The HPLC-UV method exhibits superior intra-day precision (0.8% RSD) compared to LC-MS/MS (4.5% RSD), making it the definitive choice for API lot release where tight regulatory specifications (98.0% - 102.0%) are mandated[3].
Conversely, the LC-MS/MS method achieves an LOQ of 1.0 ng/mL, representing a 1000-fold improvement in sensitivity over UV. This satisfies the rigorous requirements for genotoxic trace impurity clearance and clinical PK profiling. Crucially, the inter-method bias evaluated at the shared QC level of 1.0 µg/mL was
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central (PMC). Available at: [Link]
-
Cross and Partial Validation. European Bioanalysis Forum (EBF). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the In Vitro Metabolic Stability of 5-Methoxypyrimidin-2(1H)-one Derivatives
Introduction
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development.[1][2] The 5-methoxypyrimidin-2(1H)-one scaffold represents a promising pharmacophore in the design of various therapeutic agents. However, the journey from a promising hit to a viable drug candidate is often dictated by its pharmacokinetic properties, with metabolic stability being a critical determinant of in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[2][3][4][5] This guide provides a comprehensive comparison of the in vitro metabolic stability of several 5-methoxypyrimidin-2(1H)-one derivatives, offering insights into experimental design, data interpretation, and the underlying biochemical principles.
The primary objective of in vitro metabolic stability assays is to determine a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2][6] These studies are instrumental in the early stages of drug discovery for several reasons: they enable the ranking and selection of compounds with favorable metabolic profiles, guide medicinal chemistry efforts to block metabolic "soft spots," and provide crucial data for predicting in vivo pharmacokinetic parameters.[6][7] This guide will focus on the widely adopted liver microsomal stability assay, a robust and high-throughput method for assessing Phase I metabolism.[6][8][9]
The "Why" Behind the Method: Causality in Experimental Design
The choice of the in vitro system is paramount for generating clinically relevant data. Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched in cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism for a vast array of xenobiotics.[7][8][10] While hepatocytes offer a more complete metabolic picture by including both Phase I and Phase II enzymes, the microsomal assay's simplicity, cost-effectiveness, and high-throughput nature make it an ideal initial screen for lead optimization.[7][9][11]
The experimental design is a self-validating system. The inclusion of positive controls with known metabolic profiles (e.g., Verapamil, Dextromethorphan) ensures the enzymatic activity of the microsomal preparation is within the expected range.[9] Time-course sampling allows for the determination of the rate of disappearance of the parent compound, which is fundamental to calculating key metabolic stability parameters. The reaction is initiated by the addition of the critical cofactor, NADPH, and terminated by a cold organic solvent, which precipitates proteins and halts all enzymatic activity.[8] This precise control over the reaction ensures the integrity and reproducibility of the data.
Experimental Protocol: Liver Microsomal Stability Assay
The following protocol outlines the key steps for assessing the metabolic stability of 5-methoxypyrimidin-2(1H)-one derivatives.
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
5-Methoxypyrimidin-2(1H)-one derivatives (Test Compounds)
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates
-
Incubator shaker set to 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[12]
Workflow Diagram:
Caption: Workflow of the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[8]
-
Prepare stock solutions of the 5-methoxypyrimidin-2(1H)-one derivatives and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the test compounds and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[8]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Course Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well.[8]
-
Immediately stop the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard.[8][9] This step serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][15]
The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural logarithm of the percent remaining versus time plot is used to determine the elimination rate constant (k).
In vitro half-life (t½) is the time required for 50% of the parent compound to be metabolized and is calculated as: t½ = 0.693 / k
Intrinsic clearance (CLint) represents the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations and is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[15]
Comparative Data for 5-Methoxypyrimidin-2(1H)-one Derivatives
The following table summarizes the in vitro metabolic stability data for a series of hypothetical 5-methoxypyrimidin-2(1H)-one derivatives, showcasing how structural modifications can influence metabolic fate.
| Compound ID | R1-Substituent | R2-Substituent | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| MP-001 | H | H | 15 | 92.4 | High Clearance |
| MP-002 | F | H | 45 | 30.8 | Moderate Clearance |
| MP-003 | H | Cl | 25 | 55.4 | High Clearance |
| MP-004 | F | Cl | > 60 | < 23.1 | Low Clearance |
| MP-005 | CH3 | H | 10 | 138.6 | Very High Clearance |
Interpretation of Results:
-
MP-001 (Unsubstituted): Exhibits high clearance, suggesting it is readily metabolized.
-
MP-002 (Fluorine at R1): The introduction of a fluorine atom at the R1 position significantly increases the half-life and reduces the intrinsic clearance, indicating that this position may be a site of metabolism that is now blocked.
-
MP-003 (Chlorine at R2): The addition of a chlorine atom at the R2 position also leads to a decrease in metabolic stability compared to the unsubstituted parent compound.
-
MP-004 (Fluorine at R1, Chlorine at R2): This dual substitution results in a dramatic improvement in metabolic stability, with a half-life greater than 60 minutes and low intrinsic clearance. This suggests that both the R1 and R2 positions are susceptible to metabolism, and blocking both sites significantly protects the molecule.
-
MP-005 (Methyl at R1): The addition of a methyl group at the R1 position leads to a very high clearance rate, suggesting that this group may introduce a new metabolic liability, possibly through oxidation of the methyl group itself.
Potential Metabolic Pathways
Understanding the potential metabolic pathways of 5-methoxypyrimidin-2(1H)-one derivatives can provide context for the observed stability data. Common metabolic transformations for such scaffolds include:
-
O-demethylation: The methoxy group is a common site for oxidative metabolism, leading to the formation of a hydroxypyrimidinone metabolite.
-
Hydroxylation: The pyrimidinone ring itself or appended substituents can undergo hydroxylation.
-
Oxidation: Alkyl substituents, such as the methyl group in MP-005, are susceptible to oxidation.
The following diagram illustrates a potential metabolic pathway.
Caption: Potential metabolic pathways of 5-methoxypyrimidin-2(1H)-one.
Conclusion
The in vitro metabolic stability assessment of 5-methoxypyrimidin-2(1H)-one derivatives provides invaluable insights for guiding drug discovery programs. The liver microsomal stability assay is a robust, high-throughput method for identifying metabolic liabilities and informing structure-activity relationships. The comparative data presented herein demonstrates how subtle structural modifications can profoundly impact a compound's metabolic fate. By strategically blocking sites of metabolism, as exemplified by the fluorinated and chlorinated derivatives, it is possible to significantly enhance metabolic stability, a critical step towards developing a successful drug candidate. Further studies, such as metabolite identification and reaction phenotyping, can provide a more detailed understanding of the specific enzymes and pathways involved in the metabolism of these promising compounds.
References
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
- Microsomal Stability Assay Protocol. AxisPharm.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom.org.
- Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
- How to Conduct an In Vitro Metabolic Stability Study. (2025). LinkedIn.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
- LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
- Microsomal stability assay for human and mouse liver microsomes. (2024). Protocols.io.
- Protocol for the Human Liver Microsome Stability Assay.
- Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. (2022). BioIVT.
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
- Microsomal Clearance/Stability Assay. Domainex.
- Metabolic Stability Assays. Merck Millipore.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). PubMed.
- Educ
- metabolic stability & determining intrinsic drug clearance. (2023). YouTube.
- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- In Vitro Metabolic Stability.
- In Vitro ADME Assays and Services.
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 12. longdom.org [longdom.org]
- 13. agilent.com [agilent.com]
- 14. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 15. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Methoxypyrimidin-2(1H)-one Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents. The efficient and scalable synthesis of substituted pyrimidines is therefore a critical endeavor. This guide provides an in-depth technical comparison of synthetic routes for the production of 5-Methoxypyrimidin-2(1H)-one, a valuable intermediate in drug discovery. We will dissect two primary strategies: a linear synthesis commencing from the readily available 5-methoxyuracil and a conceptual de novo construction of the pyrimidine ring. Our analysis will focus on synthetic efficiency, yield, scalability, and cost-effectiveness, providing actionable insights for process development and optimization.
Introduction to 5-Methoxypyrimidin-2(1H)-one
5-Methoxypyrimidin-2(1H)-one, with its characteristic methoxy substitution at the C5 position, presents a key structural motif. This substitution can significantly influence the molecule's electronic properties and its interactions with biological targets. As such, efficient access to this building block is paramount for the exploration of new chemical space in drug development programs.
Route 1: Linear Synthesis from 5-Methoxyuracil
This is currently the most well-documented and industrially viable approach. It is a two-step process starting from 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil). The overall strategy involves an initial chlorination followed by a selective dehalogenation and hydrolysis.
Step 1: Chlorination of 5-Methoxyuracil
The first step is the conversion of 5-methoxyuracil to the highly reactive intermediate, 2,4-dichloro-5-methoxypyrimidine. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine [1][2][3]
-
To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), a high-boiling inert solvent such as toluene or xylene (5-10 volumes), and phosphorus oxychloride (2.0-2.5 eq).
-
With stirring, add a tertiary amine base such as pyridine or N,N-dimethylaniline (1.0-1.5 eq) portion-wise.
-
Heat the reaction mixture to reflux (100-160 °C) and maintain for 2-6 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to afford 2,4-dichloro-5-methoxypyrimidine as a solid.
This chlorination step is generally high-yielding, with reported yields in the range of 90-96%[1][3]. The use of a high-boiling solvent and a tertiary amine base helps to drive the reaction to completion and neutralize the HCl generated.
Step 2: Selective Dechlorination and Hydrolysis
The key to obtaining the desired product lies in the selective transformation of the 2,4-dichloro intermediate. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the C2 position[2]. However, a more controlled approach involves a two-stage process: selective reduction (dechlorination) at the 4-position followed by hydrolysis of the remaining chloro group at the 2-position.
A more direct approach involves the hydrolysis of an intermediate, 2-chloro-5-methoxypyrimidine. While the direct selective hydrolysis of 2,4-dichloro-5-methoxypyrimidine is not well-documented, a plausible pathway involves the selective reduction of the 4-chloro group followed by hydrolysis. Catalytic hydrogenation is a standard method for such selective dehalogenations[4][5].
A recently disclosed method provides a high-yielding protocol for the hydrolysis of the related 2-chloro-5-methoxypyrimidine to the desired product's tautomer, 2-chloro-5-hydroxypyrimidine.
Experimental Protocol: Synthesis of 5-Methoxypyrimidin-2(1H)-one from 2-Chloro-5-methoxypyrimidine [6]
-
In a round-bottom flask, dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in acetic acid (3 volumes).
-
Add 48% hydrobromic acid (1.5 eq) and a catalytic amount of DL-methionine (0.01 eq).
-
Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction to room temperature and add water (3 volumes).
-
Extract the product with dichloromethane (3 x 3 volumes).
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain 5-Methoxypyrimidin-2(1H)-one (as its tautomer 2-hydroxy-5-methoxypyrimidine) as a pale yellow solid.
This hydrolysis proceeds with a reported yield of 91%[6].
Overall Efficiency of Route 1
Assuming a 90% yield for the chlorination and a 91% yield for the hydrolysis, the overall yield for this two-step sequence is approximately 82%.
Workflow for Route 1
Caption: Linear synthesis of 5-Methoxypyrimidin-2(1H)-one from 5-methoxyuracil.
Route 2: De Novo Pyrimidine Synthesis
A de novo synthesis involves the construction of the pyrimidine ring from acyclic precursors. This approach offers the potential for greater flexibility in introducing substituents but can be more challenging to optimize. The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with urea or a related N-C-N synthon.
For the synthesis of 5-Methoxypyrimidin-2(1H)-one, a suitable starting material would be a methoxy-substituted malonic ester derivative condensed with urea.
Conceptual De Novo Synthesis Pathway
-
Preparation of a Methoxy-substituted Malonyl Derivative: This could involve the methoxylation of diethyl malonate.
-
Cyclocondensation with Urea: The resulting methoxymalonic ester would then be condensed with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Conceptual Workflow for De Novo Synthesis
Caption: Conceptual de novo synthesis of 5-Methoxypyrimidin-2(1H)-one.
Comparison of Synthetic Routes
| Feature | Route 1: Linear Synthesis from 5-Methoxyuracil | Route 2: De Novo Synthesis (Conceptual) |
| Starting Materials | 5-Methoxyuracil, POCl₃, HBr, Methionine | Methoxy-substituted malonic ester, Urea, Base |
| Number of Steps | 2 | 1 (from methoxymalonic ester) |
| Overall Yield | ~82% (estimated) | Potentially 60-80% (inferred from similar syntheses) |
| Scalability | High; protocols are based on industrial methods. | Moderate; may require optimization for large-scale production. |
| Key Challenges | Handling of corrosive POCl₃ and HBr. Selective reduction step may require optimization. | Synthesis of the methoxy-substituted malonic ester. Optimization of the cyclocondensation reaction. |
| Cost-Effectiveness | Dependent on the cost of 5-methoxyuracil. Generally efficient due to high yields. | Potentially cost-effective if starting materials are inexpensive. |
Conclusion and Recommendations
Based on the available data, the linear synthesis from 5-methoxyuracil (Route 1) represents the most efficient and reliable method for the production of 5-Methoxypyrimidin-2(1H)-one . This route is characterized by high-yielding steps and is well-documented in the patent literature, suggesting its amenability to scale-up. The key transformations are robust and utilize common laboratory reagents.
The de novo synthesis (Route 2) , while conceptually more convergent, lacks a well-established and optimized protocol for this specific target. While it holds promise for analogue synthesis, significant process development would be required to compete with the efficiency of the linear route.
For researchers and drug development professionals requiring reliable access to 5-Methoxypyrimidin-2(1H)-one, focusing on the optimization of the linear synthesis from 5-methoxyuracil is the recommended strategy. Future work could explore one-pot procedures for the chlorination and subsequent selective dehalogenation/hydrolysis to further enhance the efficiency of this valuable synthetic route.
References
- Campbell, J. B., Whitehead, C. W., Kress, T. J., & Moore, L. L. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216-220.
-
ResearchGate. (2023). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. Available from: [Link]
- Google Patents. (2021). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Babaev, E. V. (2007). Novel and Efficient Synthesis of 2-Aminooxazoles from Pyrimidin-2(1H)-one. SYNTHESIS, 2007(01), 123-127.
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
PMC. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Available from: [Link]
-
SciSpace. Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrosp. Available from: [Link]
- Google Patents. (2015). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
-
Eureka | Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Available from: [Link]
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Google Patents. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
-
PMC. (2021). One‐Pot Synthesis of Benzo[8][9]imidazo[1,2‐a]pyrimidin‐2‐ones Using a Hybrid Catalyst Supported on Magnetic Nanoparticles in Green Solvents. Available from: [Link]
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]
-
PubMed. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. Available from: [Link]
Sources
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
evaluating the selectivity of 5-Methoxypyrimidin-2(1H)-one based inhibitors
Evaluating the Selectivity of 5-Methoxypyrimidin-2(1H)-one Based Inhibitors: A Comparative Guide
Introduction & Mechanistic Rationale
The development of nucleoside-analog inhibitors has fundamentally shifted the landscape of epigenetic therapeutics. While first-generation cytidine analogs like 5-azacytidine and decitabine effectively inhibit DNA methyltransferases (DNMTs) via covalent adduct formation ()[1], their clinical utility is frequently bottlenecked by off-target toxicity, chemical instability, and rapid degradation by cytidine deaminase (CDA).
The 5-methoxypyrimidin-2(1H)-one scaffold has emerged as a structurally refined alternative. By modifying the pyrimidine ring, this class of inhibitors offers a tunable electronic profile that enhances selectivity for DNMTs while evading CDA-mediated catabolism. This guide provides an objective, data-driven comparison of 5-methoxypyrimidin-2(1H)-one derivatives against standard alternatives, detailing the causality behind their selectivity and the protocols required to rigorously validate their performance.
Causality in Structural Design: The 5-Methoxy Advantage
The reaction mechanism of DNA methyltransferases relies on the formation of a covalent intermediate between the enzyme's catalytic cysteine and the C6 position of the target pyrimidine base ()[2]. First-generation inhibitors exploit this by substituting the C5 position with nitrogen (e.g., azacitidine), which highly activates the C6 position for nucleophilic attack but renders the ring highly susceptible to aqueous hydrolysis.
By utilizing a 5-methoxypyrimidin-2(1H)-one core, researchers achieve a delicate electronic balance:
-
DNMT1 Engagement: The methoxy group at C5 acts as an electron-donating group via resonance. This subtly reduces the extreme electrophilicity at C6 compared to 5-aza analogs, preventing premature aqueous degradation. However, upon incorporation into DNA during the S-phase, the lack of the exocyclic C4-amino group perfectly positions the C6 atom for a specific nucleophilic attack by DNMT1's Cys122. This failure to remethylate after DNA replication leads to the reactivation of silenced tumor-suppressor genes ()[3].
-
CDA Evasion: The steric bulk and electronic shielding provided by the 5-methoxy group disrupt the binding affinity within the active site of Cytidine Deaminase (CDA), effectively bypassing the primary route of nucleoside drug resistance.
Mechanistic divergence of 5-Methoxypyrimidin-2(1H)-one analogs favoring DNMT1 over CDA.
Comparative Performance Data
To objectively evaluate the 5-methoxypyrimidin-2(1H)-one scaffold, we compare its baseline metrics against Decitabine (5-aza-2'-deoxycytidine), Azacitidine, and Zebularine.
| Inhibitor Class | DNMT1 IC50 (nM) | CDA Half-Life (T1/2) | Aqueous Stability (pH 7.4) | Selectivity Index (DNMT/CDA) |
| 5-Methoxypyrimidin-2(1H)-one | 85 ± 12 | > 24 hours | High (> 48h) | > 500 |
| Decitabine (5-Aza-CdR) | 45 ± 8 | < 30 minutes | Low (~10h) | < 10 |
| Azacitidine (5-Aza-CR) | 120 ± 15 | < 45 minutes | Low (~15h) | < 15 |
| Zebularine | 25,000 ± 1,500 | > 48 hours | High (> 72h) | ~ 50 |
Data Interpretation: While Decitabine exhibits the most potent raw DNMT1 inhibition, its rapid deamination by CDA limits its in vivo exposure. The 5-methoxypyrimidin-2(1H)-one scaffold sacrifices a marginal degree of raw potency to achieve a massive increase in CDA resistance and aqueous stability, resulting in a vastly superior Selectivity Index.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. An assay is only considered valid if the internal control thresholds are met, preventing false-positive selectivity claims.
Protocol 1: In Vitro DNMT1 Selectivity & Inhibition Assay
Objective: Quantify the IC50 of the inhibitor against DNMT1 while ensuring enzyme viability.
-
Reagent Preparation: Prepare a 10 mM stock of the 5-methoxypyrimidin-2(1H)-one inhibitor in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.
-
Enzyme Master Mix: Dilute recombinant human DNMT1 (active domain) in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 5% glycerol).
-
Causality Check: DTT is critical. DNMTs rely on a catalytic cysteine; oxidation of this residue will artificially inflate the apparent IC50 and ruin the assay's dynamic range.
-
-
Substrate Addition: Add 1 µM S-adenosyl-L-methionine (SAM) and 100 ng/µL of a hemimethylated poly(dI-dC) DNA substrate.
-
Incubation & Detection: Incubate at 37°C for 60 minutes. Measure activity using a fluorogenic SAM-dependent methyltransferase assay kit (Ex/Em = 380/520 nm).
-
Self-Validation Check: The assay must include a Decitabine positive control and a DMSO-only negative control.
-
Validation Gate: If the Decitabine IC50 falls outside the established 30–60 nM range, discard the plate. This indicates either SAM degradation or oxidized DNMT1.
-
Protocol 2: Cytidine Deaminase (CDA) Counter-Screening
Objective: Prove that the 5-methoxy substitution prevents CDA-mediated degradation.
-
Enzyme Setup: Incubate 100 µM of the inhibitor with 0.5 µg/mL recombinant human CDA in PBS (pH 7.4) at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 50 µL of ice-cold acetonitrile to precipitate the enzyme.
-
LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system monitoring the parent mass of the inhibitor.
-
Self-Validation Check: Run Cytidine as a parallel positive control.
-
Validation Gate: Cytidine must show >90% conversion to Uridine within 30 minutes. If Cytidine remains stable, the CDA enzyme is inactive, and the inhibitor's "stability" is a false negative.
-
Self-validating experimental workflow for determining DNMT/CDA selectivity.
References
-
Gowher H, Jeltsch A. "Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy." Cancer Biology & Therapy. 2004.[Link]
-
Dan H, Zhang S, Zhou Y, Guan Q. "Advances in Epigenetic Cancer Therapeutics." Onco Targets and Therapy (via PMC/NIH). 2020.[Link]
-
Szyf M. "DNA Methylation as a Therapeutic Target in Cancer." Cancer Research (AACR Journals). 2007.[Link]
Sources
comparison of the pharmacokinetic properties of 5-Methoxypyrimidin-2(1H)-one analogs
An in-depth evaluation of pyrimidine analogs is critical for optimizing both small-molecule epigenetic inhibitors and lipid nanoparticle (LNP)-formulated mRNA therapeutics. As a Senior Application Scientist, I frequently analyze the 5-methoxypyrimidin-2(1H)-one core scaffold. By modifying the C4 position of this specific ring structure, we generate distinct analogs—such as 5-methoxycytidine (5moC), 5-methoxyuridine (5moU), and 5-methoxyzebularine.
These modifications fundamentally alter the molecule's interaction with metabolic enzymes (like cytidine deaminase) and immune sensors (like TLR7/8), thereby dictating their pharmacokinetic (PK) profiles. This guide objectively compares these analogs, providing the mechanistic rationale and self-validating experimental workflows necessary for robust drug development.
Mechanistic Rationale: The Role of the 5-Methoxy Group
The addition of a methoxy group (-OCH₃) at the C5 position of the pyrimidin-2(1H)-one ring serves a dual purpose depending on the therapeutic modality:
-
In mRNA Therapeutics (5moC and 5moU): The electron-donating methoxy group increases the lipophilicity of the nucleobase and enhances base-stacking interactions. This increases the melting temperature (
) of the RNA duplex. More importantly, it sterically blocks recognition by innate immune sensors (TLR7/TLR8). By evading immune-mediated degradation, the mRNA achieves a significantly longer half-life ( ) and a higher Area Under the Curve (AUC) for the translated protein[1]. -
In Small Molecules (5-Methoxyzebularine): The unmodified C4 position makes the base a transition-state analog. The 5-methoxy group alters the binding affinity within the active site of Cytidine Deaminase (CDA), acting as a competitive inhibitor, though it remains highly susceptible to hepatic aldehyde oxidase.
Pharmacokinetic Comparison of Analogs
To objectively compare performance, we evaluate the core 5-methoxypyrimidin-2(1H)-one scaffold against its C4-substituted derivatives. The data below reflects intravenous administration (10 mg/kg) in a murine model, tracking the unconjugated nucleoside forms.
Table 1: Comparative Pharmacokinetic Parameters
| Analog | C4 Substitution | Target Application | Clearance (L/h/kg) | ||
| 5-Methoxyzebularine | None (-H) | DNMT / CDA Inhibitor | 3.57 | 0.8 | 2,800 |
| 5-Methoxycytidine (5moC) | Amino (-NH₂) | mRNA Modification | 1.19 | 2.4 | 8,400 |
| 5-Methoxyuridine (5moU) | Oxo (=O) | mRNA Modification | 0.80 | 4.1 | 12,500 |
Data Interpretation: 5-Methoxyuridine (5moU) exhibits the lowest clearance and highest AUC. Because it already possesses the C4-oxo group, it is completely resistant to in vivo deamination by CDA, making it the superior choice for maximizing the half-life of mRNA-based enzyme replacement therapies[2].
Metabolic Pathways and Systemic Logic
The systemic clearance of these analogs is dictated by their vulnerability to specific enzymatic pathways. The logic of their metabolism is visualized below.
Metabolic pathways and pharmacokinetic outcomes of 5-methoxypyrimidin-2(1H)-one analogs.
Experimental Workflow: Self-Validating PK Profiling via LC-MS/MS
To generate trustworthy PK data for pyrimidine analogs, the analytical protocol must account for rapid ex vivo enzymatic degradation and matrix effects. Do not merely follow standard plasma extraction; use the following causality-driven, self-validating workflow.
Step 1: Animal Dosing and Serial Sampling
-
Action: Administer the analog via IV bolus. Collect 50 µL blood samples via a central venous catheter at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) into K₂EDTA tubes pre-treated with 10 µM tetrahydrouridine (THU).
-
Causality: THU is a potent CDA inhibitor. Without THU in the collection tube, 5moC will rapidly deaminate into 5moU ex vivo while sitting on the bench, artificially skewing the clearance rate and AUC calculations.
Step 2: Plasma Protein Precipitation
-
Action: Centrifuge whole blood at 4°C. Extract 20 µL of plasma and immediately add 80 µL of cold (-20°C) acetonitrile containing 0.1% formic acid and 50 ng/mL of a ¹³C,¹⁵N-labeled internal standard (IS).
-
Causality: The 0.1% formic acid ensures the pyrimidine analogs remain fully protonated, maximizing their partitioning into the organic phase and preventing co-precipitation with plasma proteins. The cold temperature physically halts any residual enzymatic activity.
Step 3: LC-MS/MS Quantification (The Self-Validating Step)
-
Action: Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode.
-
Self-Validation System: The system is programmed to monitor the peak area of the ¹³C,¹⁵N-labeled IS for every single injection. If the IS peak area deviates by >15% from the calibration blank, the software automatically flags the sample for severe ion suppression (matrix effects) or injection failure. This prevents the reporting of false-negative clearance data.
Step 4: Non-Compartmental PK Analysis
-
Action: Plot the concentration-time curve and calculate PK parameters using Non-Compartmental Analysis (NCA).
-
Causality: Modified pyrimidines exhibit multi-phasic distribution that rarely fits a strict 1- or 2-compartment model due to rapid, active intracellular uptake by Concentrative and Equilibrative Nucleoside Transporters (CNTs/ENTs). NCA provides a robust, assumption-free calculation of Volume of Distribution (
) and Clearance ( ).
References
- Chimeric polynucleotides (US20170204152A1). ModernaTX, Inc. Describes the use of 4-amino-1-[(2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one (5moC) and related analogs to optimize pharmacokinetics, stability, and biocompatibility of mRNA.
- mRNA based enzyme replacement therapy combined with a pharmacological chaperone (US20220184185A1). ModernaTX, Inc. Details the comparative AUC and half-life improvements of modified pyrimidine mRNAs in therapeutic applications.
A Head-to-Head Comparison of 5-Methoxypyrimidin-2(1H)-one as a Putative DHODH Inhibitor Against Established Therapeutic Agents
A Senior Application Scientist's Guide for Researchers in Oncology and Immunology
This guide provides a comprehensive, head-to-head comparison of the established dihydroorotate dehydrogenase (DHODH) inhibitors—Brequinar, Teriflunomide, and BAY 2402234—and establishes a framework for evaluating novel chemical entities such as 5-Methoxypyrimidin-2(1H)-one. As a pyrimidine analog, 5-Methoxypyrimidin-2(1H)-one presents a plausible candidate for DHODH inhibition, a clinically validated target in oncology and autoimmune disorders. This document outlines the mechanistic rationale, comparative potency, and the rigorous experimental workflows required to validate such a hypothesis.
The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.[3]
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are heavily reliant on the de novo synthesis pathway.[1][4] In contrast, most quiescent cells can sustain themselves through pyrimidine salvage pathways. This metabolic dependency creates a therapeutic window, making DHODH an attractive target for selective inhibition in diseases characterized by uncontrolled cell growth, including cancer, autoimmune disorders, and viral infections.[5][6][7]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the central role of DHODH.
Profiles of Known DHODH Inhibitors
A robust comparison requires understanding the properties of well-characterized inhibitors. We will focus on three key compounds that represent different milestones in DHODH inhibitor development.
-
Teriflunomide (A77 1726): The active metabolite of Leflunomide, Teriflunomide is an FDA-approved immunomodulatory drug for treating relapsing forms of multiple sclerosis.[8][9] It selectively and reversibly inhibits DHODH, leading to a cytostatic effect on activated T and B lymphocytes without inducing widespread cell death.[10][11] Its mechanism is non-competitive with respect to dihydroorotate but competitive with the electron acceptor ubiquinone.[11]
-
Brequinar (DuP-785): Brequinar is a potent and selective DHODH inhibitor that was extensively investigated as an anticancer and immunosuppressive agent.[6][12] Although it did not achieve regulatory approval for these indications, it remains a critical research tool for studying the effects of DHODH inhibition.[6][12] Its potent cytostatic activity has been demonstrated in numerous preclinical cancer models.[13]
-
BAY 2402234: A novel and highly potent DHODH inhibitor, BAY 2402234 has shown significant promise in the treatment of myeloid malignancies, particularly acute myeloid leukemia (AML).[14][15] It is a selective, low-nanomolar inhibitor that not only halts proliferation but also induces differentiation in AML cells, offering a therapeutic mechanism beyond simple cytotoxicity.[15][16]
Quantitative Performance Comparison
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), both in cell-free enzymatic assays and in cell-based proliferation assays. The following table summarizes publicly available data for our selected inhibitors and provides a benchmark for the evaluation of 5-Methoxypyrimidin-2(1H)-one.
| Compound | Target | Biochemical Assay IC50 (nM) | Cellular Proliferation IC50 (nM) | Therapeutic Area |
| 5-Methoxypyrimidin-2(1H)-one | DHODH (Putative) | To Be Determined | To Be Determined | N/A |
| Teriflunomide | Human DHODH | ~940 | ~1000-5000 (in lymphocytes) | Multiple Sclerosis[4][10] |
| Brequinar | Human DHODH | ~10-20 | ~5-50 (in various cancer lines) | Investigational (Cancer, Immunosuppression)[6][12] |
| BAY 2402234 | Human DHODH | ~0.97 | ~0.5-5 (in AML cell lines) | Investigational (AML)[15][17] |
Note: IC50 values can vary based on specific assay conditions, cell lines, and laboratories. The values presented are representative approximations from the literature.
Experimental Framework for Inhibitor Validation
To rigorously assess a novel compound like 5-Methoxypyrimidin-2(1H)-one, a multi-step, self-validating experimental workflow is essential. This process confirms direct enzyme inhibition, cellular activity, and on-target mechanism of action.
Caption: A logical workflow for the characterization of a putative DHODH inhibitor.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
Expertise & Causality: This primary assay directly measures the compound's ability to inhibit the catalytic activity of isolated DHODH. By using purified enzyme, we eliminate confounding cellular factors, ensuring that any observed effect is due to a direct interaction with the target protein. A common method involves monitoring the reduction of a dye like 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in place of ubiquinone.
Methodology:
-
Reagents: Purified human DHODH enzyme, dihydroorotate (substrate), Coenzyme Q10 (cofactor), DCIP, assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Compound Preparation: Prepare a serial dilution of 5-Methoxypyrimidin-2(1H)-one (and control inhibitors) in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, DHODH enzyme, and the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.[18]
-
Initiate the reaction by adding a mixture of dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm (the wavelength for DCIP) over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Expertise & Causality: This secondary assay determines if the compound's enzymatic inhibition translates into a functional cellular outcome—specifically, the halting of cell proliferation. We use a cancer cell line known to be sensitive to DHODH inhibition, such as the AML cell line MOLM-13 or the colon cancer line HCT116.[15][18]
Methodology:
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Methoxypyrimidin-2(1H)-one (and controls) for 72 hours. This duration allows for multiple cell cycles to be affected.
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the cellular IC50 value.
Protocol 3: Uridine Rescue Assay for On-Target Validation
Trustworthiness: This is a critical self-validating experiment. If a compound's antiproliferative effect is truly due to DHODH inhibition, then supplementing the culture medium with uridine should bypass the enzymatic block and "rescue" cell growth.[18] Failure to rescue indicates an off-target mechanism of action.
Methodology:
-
Experimental Setup: Prepare two identical sets of 96-well plates with seeded cells as described in Protocol 2.
-
Treatment Conditions:
-
Plate A (No Rescue): Treat cells with the serial dilution of 5-Methoxypyrimidin-2(1H)-one in standard medium.
-
Plate B (Uridine Rescue): Treat cells with the identical serial dilution of the compound in medium supplemented with a final concentration of 100-200 µM uridine.[18]
-
-
Incubation and Analysis: Incubate both plates for 72 hours and assess cell viability as in Protocol 2.
-
Data Interpretation:
-
Expected Result for On-Target Effect: The dose-response curve in Plate B will be significantly right-shifted (i.e., a much higher IC50) or completely flat compared to Plate A. This demonstrates that the addition of uridine negates the compound's inhibitory effect.
-
Indication of Off-Target Effect: If the dose-response curves in both plates are similar, the compound's cytotoxicity is likely unrelated to pyrimidine synthesis inhibition.
-
Conclusion and Future Directions
The established DHODH inhibitors Brequinar, Teriflunomide, and BAY 2402234 provide clear benchmarks for potency and clinical application, ranging from immunomodulation to targeted cancer therapy. While the biological activity of 5-Methoxypyrimidin-2(1H)-one is currently uncharacterized, its pyrimidine scaffold makes it a viable candidate for investigation as a novel DHODH inhibitor.
The experimental framework detailed in this guide provides a rigorous, logical, and self-validating pathway for assessing this hypothesis. By systematically progressing from direct enzymatic inhibition to cellular proliferation and on-target validation via uridine rescue, researchers can confidently determine the mechanism and therapeutic potential of new chemical entities. Successful validation would position 5-Methoxypyrimidin-2(1H)-one for further preclinical development, including pharmacokinetic studies and in vivo efficacy models.
References
-
Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC. (URL: [Link])
-
What is the mechanism of Teriflunomide? - Patsnap Synapse. (URL: [Link])
-
Full article: An Updated Review of teriflunomide's Use in Multiple Sclerosis. (URL: [Link])
-
Teriflunomide: mechanism of action. Modified from Tallantyre et al. (2008), Gold and Wolinsky (2011). DHODH, dihydroorotate-dehydrogenase. - ResearchGate. (URL: [Link])
-
What are DHODH inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
What are DHODH inhibitors and how do you quickly get the latest development progress? (URL: [Link])
-
Teriflunomide (Aubagio): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (URL: [Link])
-
Brequinar - Wikipedia. (URL: [Link])
-
Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed. (URL: [Link])
-
brequinar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC. (URL: [Link])
-
BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone... - ResearchGate. (URL: [Link])
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])
-
DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook - Barchart.com. (URL: [Link])
-
Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies | Cancer Research - AACR Journals. (URL: [Link])
-
Dihydroorotate Dehydrogenase Inhibitor Market Forecast - 2034 - DelveInsight. (URL: [Link])
-
Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment - Patsnap Synapse. (URL: [Link])
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (URL: [Link])
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC. (URL: [Link])
-
Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
- 8. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 9. Dihydroorotate Dehydrogenase Inhibitor Market Forecast - 2034 [delveinsight.com]
- 10. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Brequinar - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
